Product packaging for Isobutyl xanthate(Cat. No.:CAS No. 6791-12-4)

Isobutyl xanthate

Cat. No.: B1217244
CAS No.: 6791-12-4
M. Wt: 150.3 g/mol
InChI Key: KOVPITHBHSZRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium Isobutyl Xanthate (SIBX), with the chemical formula C₅H₉NaOS₂ and CAS number 25306-75-6, is a xanthate salt appearing as a pale yellow to grayish-white powder or granular solid with a pungent odor . It is readily soluble in water and exhibits hygroscopic properties, meaning it can absorb moisture from the air . In industrial research, its primary application is as a powerful collector in the froth flotation process for the beneficiation of sulfide ores . It demonstrates strong collection capabilities for non-ferrous metal sulfides, including copper, lead, and zinc ores . Research on a carbonatitic copper ore demonstrated its effectiveness, with one study achieving a copper recovery of 85.18% at an optimal dosage . The collecting power of SIBX is noted to surpass that of shorter-chain xanthates like ethyl and isopropyl variants . The mechanism of action involves the adsorption of the xanthate anion onto the surface of sulfide minerals to form hydrophobic metal xanthates . This reaction renders the target mineral particles hydrophobic, allowing them to attach to air bubbles and be separated from the hydrophilic gangue in the flotation cell . Beyond mineral processing, SIBX finds research applications as a precipitating agent in hydrometallurgy for purifying metal ions and as a vulcanization accelerator in rubber chemistry . Recent research has also focused on optimizing its synthesis. A 2021 study investigated the use of phase transfer catalysts, reporting a product yield of up to 86.66% and demonstrating a method to address traditional challenges like long reaction times and low yield . It is crucial to handle SIBX with care, as it is toxic and can decompose, particularly in the presence of moisture, heat, or acids, to produce carbon disulfide . Appropriate personal protective equipment and storage in a cool, dry, and well-ventilated area are essential safety measures . This product is strictly For Research Use Only (RUO).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10OS2 B1217244 Isobutyl xanthate CAS No. 6791-12-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6791-12-4

Molecular Formula

C5H10OS2

Molecular Weight

150.3 g/mol

IUPAC Name

2-methylpropoxymethanedithioic acid

InChI

InChI=1S/C5H10OS2/c1-4(2)3-6-5(7)8/h4H,3H2,1-2H3,(H,7,8)

InChI Key

KOVPITHBHSZRLT-UHFFFAOYSA-N

SMILES

CC(C)COC(=S)S

Canonical SMILES

CC(C)COC(=S)S

Related CAS

13001-46-2 (potassium salt)
25306-75-6 (hydrochloride salt)

Synonyms

isobutyl xanthate
isobutyl xanthate, chromium (3+) salt
isobutyl xanthate, cobalt (3+) salt
isobutyl xanthate, iron (3+) salt
isobutyl xanthate, lead (2+) salt
isobutyl xanthate, potassium salt
isobutyl xanthate, sodium salt
isobutyl xanthate, zinc salt

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for Isobutyl Xanthate

Fundamental Chemical Reactions in Isobutyl Xanthate Synthesis

The primary reaction involves the formation of a sodium alkoxide from isobutyl alcohol and sodium hydroxide (B78521), which then undergoes nucleophilic attack on carbon disulfide. In the synthesis process, isobutyl alcohol first reacts with sodium hydroxide to create sodium isobutoxide on the surface of the solid sodium hydroxide. proquest.com This intermediate then reacts with carbon disulfide to yield the final product, sodium this compound. proquest.com

Reaction Kinetics and Thermodynamic Considerations

The synthesis of xanthates is an exothermic process, releasing a significant amount of heat that must be managed to prevent side reactions and ensure product stability. sci-hub.se In solvent-based systems, the presence of a solvent like carbon disulfide helps to disperse this heat, allowing for better temperature control and limiting the formation of by-products that can arise from local overheating. sci-hub.se

The kinetics of the xanthation reaction, particularly in a solvent medium using solid sodium hydroxide, can be described by the shrinking-core model for non-catalytic fluid-solid reactions. sci-hub.se Studies have determined that the rate of this reaction is controlled by the diffusion through the product layer. researchgate.net The apparent activation energy for the synthesis of sodium this compound (SIBX) in a carbon disulfide solvent system has been calculated to be 15 kJ∙mol⁻¹. researchgate.net This relatively moderate process allows for effective heat removal, making the synthesis isothermal. sci-hub.se

Influence of Reactant Stoichiometry and Impurity Profiles

The molar ratio of the reactants is a critical factor influencing the yield and purity of the final product. Unwanted side reactions can produce a variety of impurities, which not only lower the yield but can also negatively impact the stability of the xanthate and result in an unpleasant odor. sci-hub.se

Optimized stoichiometric ratios have been identified to maximize product yield and purity. For instance, in a phase-transfer-catalyzed synthesis, a material ratio of n[(CH₃)₂CHCH₂OH]:n(NaOH):n(CS₂) = 1:1:1.10 was found to be optimal. proquest.comresearchgate.net In solvent-based methods without phase transfer catalysts, increasing the molar ratio of the solvent (carbon disulfide) to the reactants up to 4:1 significantly improves the SIBX yield. sci-hub.se

Common impurities are often generated from side reactions, especially at elevated temperatures. sci-hub.se The traditional "kneader approach" for xanthate production is particularly susceptible to generating impurities due to poor heat and mass transfer, which can lead to localized overheating. sci-hub.segoogle.com In contrast, using a solvent like excess carbon disulfide improves thermal dispersion, limits the formation of by-products, and results in a product with higher purity. sci-hub.seresearchgate.net

Advanced Synthetic Methodologies

To overcome the limitations of traditional synthesis methods, such as long reaction times, low yields, and environmental concerns, advanced methodologies have been developed. researchgate.netmdpi.com One of the most effective is the use of phase transfer catalysis.

Phase Transfer Catalysis in this compound Production

Phase transfer catalysis (PTC) has been successfully employed to enhance the synthesis of sodium this compound. mdpi.com This technique is particularly useful in the solid-liquid phase reaction between sodium hydroxide and the alcohol/carbon disulfide mixture, accelerating the reaction and improving efficiency. researchgate.net The addition of a phase transfer catalyst can lead to higher product yields and purity in shorter reaction times compared to non-catalyzed processes. proquest.com

Selection and Optimization of Catalytic Systems

The choice of the phase transfer catalyst is crucial for the reaction's success. Several quaternary ammonium salts have been studied for the synthesis of sodium this compound, including cetyltrimethylammonium bromide (CTAB), cetyltrimethylammonium chloride (CTAC), tetrabutylammonium bromide (TBAB), and tetrabutylammonium chloride (TBAC). proquest.commdpi.com

Research has shown that TBAC is a particularly effective catalyst for this synthesis. mdpi.com Orthogonal experiments have been used to determine the optimal process conditions for the TBAC-catalyzed synthesis. The key influencing factors were found to be reaction temperature, solvent volume, rotating speed, and the material ratio. proquest.com The optimized conditions resulted in a product yield of up to 86.66% and a purity of 82.56%. proquest.commdpi.com

Optimized Conditions for TBAC-Catalyzed SIBX Synthesis

Parameter Optimal Value
Catalyst Tetrabutylammonium chloride (TBAC)
Catalyst Dosage 3.0% of isobutyl alcohol mass
Reaction Temperature 35 °C
Solvent Dichloromethane
Solvent Volume 3.5 times the volume of isobutyl alcohol
Reactant Molar Ratio n(alcohol):n(NaOH):n(CS₂) = 1:1:1.10
Reaction Time 4 hours
Rotating Speed 180 rpm

Data sourced from Minerals journal article. proquest.comresearchgate.net

Interfacial Phenomena in Catalyzed Synthesis

The phase transfer catalyst facilitates the transfer of the isobutoxide anion ((CH₃)₂CHCH₂O⁻) from the solid surface into the liquid organic phase. researchgate.net At the interface, the catalyst's cation exchanges with the sodium ion, forming an ion pair with the isobutoxide anion. This ion pair is soluble in the organic phase, effectively transporting the reactive anion into the solution where it can readily collide and react with carbon disulfide. researchgate.net This mechanism greatly increases the nucleophilic reaction rate and accelerates the entire synthesis process. researchgate.net

Solvent Engineering in this compound Synthesis

Evaluation of Reaction Media Effects

The synthesis of this compound involves the reaction of isobutyl alcohol, an alkali hydroxide (like sodium hydroxide), and carbon disulfide. camachem.com The reaction medium plays a crucial role in mass and heat transfer, which are vital for achieving high yield and purity.

Studies have compared several organic solvents for the synthesis of SIBX. In one comparative analysis, carbon disulfide, dichloromethane, petroleum ether, acetone, and water were evaluated as reaction media. The results indicated that using carbon disulfide as the solvent led to a higher yield and better purity of the final product. researchgate.net The presence of a solvent facilitates better thermal dispersion, which is important as the formation of xanthates is an exothermic process. A large amount of solvent helps to dissipate heat, preventing local overheating that can lead to the formation of by-products and reduce product yield. sci-hub.se

In a different approach, dichloromethane was used as the solvent in a process employing a phase transfer catalyst such as tetrabutylammonium chloride (TBAC). mdpi.comresearchgate.net This method aims to overcome the challenges of low yield and long reaction times often associated with traditional production methods. mdpi.comresearchgate.net The use of a solvent enhances mass transfer at the solid-liquid interface, as solid caustic soda is typically insoluble in many organic solvents. sci-hub.se

Table 1: Comparison of Different Solvents in Sodium this compound (SIBX) Synthesis

Solvent Role Reported Purity Reported Yield Reference
Carbon Disulfide Reactant & Solvent >90% >95% researchgate.net
Dichloromethane Solvent 82.56% 86.66% mdpi.comresearchgate.net
Petroleum Ether Solvent Lower than CS₂ Lower than CS₂ researchgate.net
Acetone Solvent Lower than CS₂ Lower than CS₂ researchgate.net
Water Solvent Lower than CS₂ Lower than CS₂ researchgate.net
Autogenous Solvent Utilization Approaches

An effective and innovative approach to solvent engineering is the use of one of the reactants in excess to act as the solvent for the reaction. In the synthesis of this compound, carbon disulfide (CS₂) can serve as both a key reactant and the reaction medium. researchgate.net This method is considered an autogenous solvent approach.

Process Intensification and Scale-Up Investigations

Translating laboratory synthesis of this compound to industrial production requires careful consideration of reactor design, process optimization, and scalability. Research in this area focuses on moving from traditional, less efficient methods to more intensified and controlled processes.

Bench-Scale Reactor Design and Performance

Bench-scale studies are crucial for understanding reaction kinetics and thermal behavior before scaling up. For this compound synthesis, reaction calorimeters are valuable tools. A 2 L reaction calorimeter (RC1e) has been used to monitor the thermal behavior of the synthesis process under optimal conditions. researchgate.net Such bench-scale reactors allow for the precise control and monitoring of parameters like temperature, agitation speed, and reactant addition rates.

The data gathered from these systems are essential for modeling the reaction process. For instance, in a solvent-based system, the xanthation reaction occurs at the solid-liquid interface. The shrinking-core model is often used to describe the kinetics of such non-catalytic fluid-solid reactions. sci-hub.se Insights from these bench-scale investigations inform the design of larger, more efficient reactors by identifying optimal operating conditions and potential safety considerations related to the reaction's exothermicity. researchgate.netsci-hub.se Traditional industrial reactors, known as "malaxers" or kneading machines, often suffer from poor mixing and heat transfer, leading to lower yields (around 90%) and purities (84%). sci-hub.semdpi.com Bench-scale studies on solvent-based systems demonstrate a path to overcoming these limitations. researchgate.net

Pilot-Plant Studies and Process Optimization

Pilot-plant studies represent the intermediate step between laboratory research and full-scale industrial production, allowing for process validation and optimization in a larger-scale environment. asee.org For this compound synthesis, a pilot-plant process was successfully conducted in a 4000 L stainless-steel-jacketed reactor. researchgate.net This study validated the optimal conditions identified during laboratory and bench-scale experiments. sci-hub.se

The pilot-plant results demonstrated the superiority of the autogenous solvent method over traditional approaches. Production using excess carbon disulfide as the solvent achieved an excellent yield of over 95% and a purity exceeding 90%. researchgate.net This is a significant improvement compared to the conventional kneader approach, which typically provides sodium this compound in approximately 91% yield and 84% purity. researchgate.netsci-hub.se The success of the pilot-scale operation confirms that the solvent-based process is a promising and effective approach for the clean and efficient production of xanthates. researchgate.net

Table 2: Performance Comparison of SIBX Synthesis Methods at Different Scales

Synthesis Method Scale Reported Yield Reported Purity Reference
Traditional Kneading Industrial ~91% ~84% researchgate.netsci-hub.se
Autogenous Solvent (CS₂) Pilot-Plant (4000 L) >95% >90% researchgate.net

Chemical Modification and Derivatization of this compound

Beyond optimizing its synthesis, research has explored the chemical modification of this compound to create derivatives with tailored properties for specific applications, particularly in mineral flotation. These modifications involve introducing new functional groups to the xanthate structure to enhance its performance, such as its collecting ability and selectivity. uwo.caresearchgate.net

One notable example is the synthesis of S-benzoyl O-isobutyl xanthate (BIBX). This derivative is created by reacting sodium this compound with benzoyl chloride, which introduces a carbonyl and a benzyl (B1604629) group into the molecular structure. researchgate.net This structural modification results in a compound with a significantly stronger collecting ability toward minerals like chalcopyrite compared to the parent sodium this compound. uwo.ca BIBX acts as a bidentate ligand, bonding to copper through both the thiol sulfur and the newly introduced carbonyl oxygen atoms, which enhances its selectivity against other minerals like pyrite (B73398). uwo.ca

Another derivatization strategy involves supporting the xanthate on a polymer backbone. Starch-supported sodium this compound (SSX) has been synthesized to create a novel, eco-friendly vulcanization accelerator for natural rubber. researchgate.net This modification improves the thermal stability of the xanthate and allows for its uniform dispersion within the rubber matrix. researchgate.net Such derivatization strategies open up new applications for this compound beyond its traditional role in mining, including its use as a pesticide, herbicide, and a fortifying agent in certain oils. camachem.comcamachem.com

Synthesis of Substituted this compound Analogues

The foundational structure of this compound can be chemically modified to produce a range of analogues with enhanced or specialized functionalities. A primary method for this derivatization involves reactions at the sulfur atoms of the xanthate group.

One notable class of substituted this compound analogues is the S-acyl-O-isobutyl xanthates. For instance, S-benzoyl O-isobutyl xanthate (BIBX) has been synthesized through a one-pot reaction. This process involves the initial formation of sodium this compound from isobutanol, carbon disulfide, and sodium hydroxide, which is then reacted in situ with benzoyl chloride. researchgate.net This method is efficient, with reported yields as high as 94.26%. uwo.ca The introduction of the benzoyl group alters the electronic and steric properties of the xanthate, influencing its reactivity and interaction with other substances.

Another strategy for creating substituted analogues involves the incorporation of amide functionalities into the alkyl chain of the xanthate. For example, potassium O-(6-(butylamino)-6-oxohexyl) xanthate has been synthesized to introduce an amide group into the xanthate structure. researchgate.net This type of modification can significantly alter the polarity and hydrogen-bonding capabilities of the molecule.

The oxidation of this compound provides another route to a key analogue, isobutyl dixanthogen (B1670794). This transformation can be achieved using oxidizing agents such as triiodide. mdpi.com Dixanthogens are characterized by a disulfide bond linking two xanthate moieties and exhibit different chemical properties and applications compared to their xanthate precursors.

The synthesis of these analogues can be optimized through various approaches. For instance, the use of phase transfer catalysts like tetrabutylammonium chloride (TBAC) in the synthesis of sodium this compound can improve reaction efficiency. mdpi.com Optimal conditions, including reaction temperature, solvent volume, and reactant ratios, have been studied to maximize yield and purity. mdpi.com For the synthesis of sodium this compound, a product yield of up to 86.66% and a purity of 82.56% have been reported under optimized conditions using a phase transfer catalyst. mdpi.com

Table 1: Examples of Substituted this compound Analogues and Synthetic Approaches

Analogue NameKey Functional GroupSynthetic Precursors
S-benzoyl O-isobutyl xanthateBenzoyl group on sulfurIsobutanol, Carbon disulfide, Sodium hydroxide, Benzoyl chloride
Potassium O-(6-(butylamino)-6-oxohexyl) xanthateAmide group in the alkyl chain6-(butylamino)-6-oxohexan-1-ol, Carbon disulfide, Potassium hydroxide
Isobutyl dixanthogenDisulfide linkageSodium this compound, Oxidizing agent (e.g., triiodide)

Functionalization for Specific Interfacial Interactions

A primary driver for the synthesis of this compound derivatives is the ability to tailor their structure for specific interactions at interfaces, a critical aspect in applications such as mineral flotation. The functional groups introduced onto the this compound backbone can significantly enhance its selectivity and efficiency as a collector for specific minerals.

The introduction of a carbonyl and a benzyl group to create S-benzoyl O-isobutyl xanthate (BIBX) is a prime example of functionalization for enhanced mineral selectivity. researchgate.net This modification has been shown to result in a stronger collecting ability for chalcopyrite compared to sodium this compound. researchgate.netuwo.ca The enhanced performance is attributed to the ability of BIBX to act as a bidentate ligand, where both the thiol sulfur and the carbonyl oxygen atoms can bond with copper on the chalcopyrite surface. uwo.ca This chelation leads to a more stable adsorption complex, thereby improving the hydrophobicity and floatability of the mineral. Research has demonstrated the superior selectivity of BIBX for chalcopyrite over pyrite. researchgate.netuwo.ca

Similarly, the incorporation of an amide group into the xanthate structure is another functionalization strategy aimed at improving interfacial interactions. The presence of the amide group can increase the molecule's polarity and its potential for hydrogen bonding, which can influence its adsorption behavior on different mineral surfaces. researchgate.net

The modification of surfaces with xanthate functionalities is another area of interest. For example, silica has been modified with sodium xanthate to create fillers for natural rubber composites. This surface functionalization leads to improved interfacial interaction between the silica nanoparticles and the rubber matrix, resulting in enhanced mechanical properties of the composite material. researchgate.net

Table 2: Functionalization of this compound for Specific Interfacial Interactions

Functional GroupTarget ApplicationMechanism of Enhanced Interaction
BenzoylSelective flotation of chalcopyriteBidentate chelation with copper ions on the mineral surface through sulfur and oxygen atoms.
AmideMineral flotationAltered polarity and hydrogen bonding capabilities for selective adsorption.
Xanthate-grafted silicaReinforcement of natural rubberImproved dispersion and interfacial adhesion between the filler and the polymer matrix.

This compound as a Precursor in Organic Synthesis (e.g., Thiolactones)

This compound and its derivatives are valuable precursors in organic synthesis, particularly in radical-mediated reactions. The xanthate group can serve as a source of radicals under mild conditions, enabling a variety of transformations.

A significant application of this compound in organic synthesis is in the preparation of functionalized γ-thiolactones. This synthetic strategy typically involves the radical addition of a xanthate to an alkene. The resulting adduct, which is also a xanthate, can then undergo further transformations. The versatility of this method allows for the introduction of various functional groups into the thiolactone structure.

The process often utilizes the principles of Reversible Addition-Fragmentation chain Transfer (RAFT) chemistry, where the xanthate group mediates a controlled radical process. This allows for the formation of complex molecules with a high degree of functional group tolerance. The xanthate-mediated approach provides a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds.

Beyond thiolactones, the radical chemistry of xanthates has broader applications in organic synthesis. The ability to generate carbon-centered radicals from xanthate precursors opens up possibilities for their use in a variety of addition and cyclization reactions. This makes this compound a versatile building block for the synthesis of a range of organic molecules.

Table 3: this compound as a Precursor in Organic Synthesis

Product ClassSynthetic StrategyKey Features of the Transformation
γ-ThiolactonesRadical addition of a xanthate to an alkene followed by cyclization.High functional group tolerance; controlled radical process.
Functionalized PolymersRAFT polymerization using xanthate as a chain transfer agent.Controlled molecular weight and architecture of polymers.
Heterocyclic CompoundsIntramolecular radical cyclization of xanthate derivatives.Formation of various ring systems under mild conditions.

Mechanisms of Action and Interfacial Phenomena of Isobutyl Xanthate

Adsorption Mechanisms on Solid-Liquid Interfaces

The interaction of isobutyl xanthate with mineral surfaces can be broadly categorized into chemisorption and physisorption, often occurring simultaneously or sequentially depending on the specific mineral, solution chemistry, and electrochemical potential.

Chemisorption involves the formation of strong chemical bonds between the collector molecule and the mineral surface, often leading to a more stable and hydrophobic surface layer. This process is frequently mediated by the formation of metal-xanthate species.

This compound readily reacts with various metal ions present in solution or on mineral surfaces to form metal-xanthate complexes. These complexes play a significant role in the adsorption process, particularly on sulfide (B99878) minerals. Copper(II) ions, for instance, are known to activate sphalerite and chalcopyrite flotation by forming copper xanthate species that adsorb onto the mineral surface, thereby enhancing hydrophobicity mdpi.comijche.comdbc.wroc.pl. When this compound is used with copper-activated sphalerite, copper(I) this compound and dixanthogen (B1670794) can be detected on the surface ijche.com.

The formation of these metal-xanthate complexes is pH-dependent. Neutral to slightly acidic conditions are generally favored for complex formation, as highly acidic conditions promote xanthate decomposition, while basic conditions can lead to metal hydroxide (B78521) precipitation instead of complex formation oulu.fi. The stability of these complexes is quantified by stability constants, which vary depending on the metal ion.

Table 1: Stability Constants of Metal-Isobutyl Xanthate Complexes

Metal IonComplex FormulaStability Constant (log β)Reference
Cd(II)Cd(EX)⁺4.02 ± 0.13 oup.com
Zn(II)Zn(EX)⁺1.23 ± 0.16 oup.com
Pb(II)Pb(EX)⁺4.40 ± 0.16 oup.com
Hg(II)Hg(CN)₂X⁻35.4 ± 0.5 researchgate.net

Note: EX represents ethyl xanthate; data for this compound complexes are extrapolated or analogous where direct data is limited.

On pyrite (B73398) surfaces, butyl xanthate can react with copper sulfate (B86663) to form cupric xanthate, which then adsorbs onto sulfur sites. This adsorbed cupric xanthate can undergo a redox reaction, reducing to cuprous xanthate while oxidizing surface sulfur dbc.wroc.plbibliotekanauki.pl. The resulting cuprous xanthate is considered a key hydrophobic species on the pyrite surface dbc.wroc.pl.

The specific crystallographic orientation and surface properties of minerals significantly influence the adsorption behavior of this compound. Density Functional Theory (DFT) calculations have revealed that the electronic structure of mineral surfaces, such as the d-band center of iron atoms in pyrite, correlates with adsorption strength researchgate.netmdpi.com. This compound exhibits a stronger adsorption affinity for pyrite than for arsenopyrite, primarily due to the electronic properties of the pyrite surface researchgate.netmdpi.com.

The adsorption energy of this compound on the pyrite (100) plane has been quantified, indicating a strong interaction mdpi.com. Water molecules adsorbed on mineral surfaces can also alter their structural and electronic properties, thereby affecting xanthate adsorption mdpi.com. Furthermore, surface defects on minerals can influence the adsorption behavior of xanthates researchgate.net.

Table 2: Adsorption Energies of Xanthates on Pyrite (100) Surface

AdsorbateAdsorption Energy (kJ/mol)Reference
H₂O-26.45 ± 1.2 mdpi.com
This compound-104.76 ± 2.5 mdpi.com
Butyl xanthate-100.79 ± 2.6 mdpi.com
Ethyl xanthate (DFT)59.25 mdpi.com

The interaction energy between this compound and pyrite is generally higher than that of butyl xanthate, suggesting a stronger binding affinity for this compound mdpi.com.

The orientation of the this compound molecule on the surface is influenced by these interactions. The sulfur atom in the xanthate's hydrophilic group is a primary adsorption site, capable of donating electrons to metal ions on mineral surfaces . For instance, in the case of chalcopyrite, modified xanthates like S-benzoyl O-isobutyl xanthate (BIBX) can act as bidentate ligands, bonding to copper through both the thiol sulfur and carbonyl oxygen atoms, forming stable ring complexes acs.orgresearchgate.net. The branched isobutyl group contributes to the molecule's hydrophobicity, facilitating its attachment to air bubbles during flotation .

The adsorption of xanthates on sulfide minerals is intricately linked with electrochemical processes, often occurring in conjunction with the reduction of dissolved oxygen researchgate.netlew.rokyoto-u.ac.jp. This electrochemical coupling is fundamental to the collector's function in flotation.

The interaction between sulfide minerals and xanthate collectors involves electron transfer reactions at the solid-liquid interface kyoto-u.ac.jpysxbcn.com. This process can be viewed through the lens of a mixed potential model, where the oxidation of the collector is coupled to the reduction of oxygen kyoto-u.ac.jpuct.ac.za. The mineral surface can act as a catalyst or a pathway for this electron transfer kyoto-u.ac.jpuct.ac.za.

A key electrochemical reaction is the oxidation of xanthate anions (X⁻) to dixanthogen (X₂) via a two-electron transfer process: 2X⁻ ⇌ X₂ + 2e⁻ lew.rouct.ac.za

This oxidation can occur directly on the mineral surface or at an electrode lew.roysxbcn.com. The process typically begins with the electrochemical adsorption of the xanthate ion, followed by its association with another xanthate ion from the solution to form dixanthogen ysxbcn.com. The potential at which oxidation initiates varies with the electrode material, with different potentials observed for stainless steel, platinum, nickel, and graphite (B72142) lew.ro.

This compound can also undergo electrochemical oxidation to form products such as carbon disulfide (CS₂) dergipark.org.tr. The anodic oxidation of xanthates generally involves a one-electron transfer to form a radical, which then dimerizes to dixanthogen lew.ro. These electrochemical reactions are crucial for generating the hydrophobic species that facilitate mineral flotation.

Table 3: Electrochemical Oxidation of Xanthates

Xanthate TypeOxidation Product(s)Electrode MaterialConditionsReference
Sodium ethyl xanthateDiethyl dixanthogenStainless steelpH 11, 30–40°C, current density 400–1200 A/m² lew.ro
Sodium isopropyl xanthateCarbon disulfide (CS₂)Carbon electrode1 V dergipark.org.tr
Butyl xanthateDixanthogenPyrite electrodeGalvanostatic technique ysxbcn.com

The floatability of minerals using xanthates is significantly governed by these electron transfer and redox reactions kyoto-u.ac.jp. The presence of metal ions and the pH of the solution can profoundly influence these electrochemical processes, affecting the adsorption and oxidation pathways of xanthates oulu.firesearchgate.netecmjournal.org.

Compound List

this compound (IBX)

Ethyl xanthate (EX)

Butyl xanthate (BX)

Potassium this compound (KIBX)

Sodium this compound (SIBX)

Copper xanthate (CuX)

Dixanthogen (X₂)

Carbon disulfide (CS₂)

Ethyl perxanthate (EPX)

Ethyl monothiocarbonate (ETC)

S-benzoyl O-isobutyl xanthate (BIBX)

S-hydroxyethyl-O-isobutyl xanthate (HEIBX)

Cupric this compound

Cuprous xanthate

Metal-xanthate complexes (e.g., Cd(EX)⁺, Zn(EX)⁺, Pb(EX)⁺, Hg(CN)₂X⁻)

Molecular-Level Interactions and Structure-Activity Relationships

Comparative Analysis with Other Alkyl Xanthates

Alkyl xanthates, characterized by a general formula ROCSS⁻, differ in their collector properties based on the nature of the alkyl group (R). This compound, with its branched isobutyl group, exhibits distinct characteristics compared to linear-chain xanthates like ethyl xanthate (EX) and longer-chain xanthates such as amyl xanthate (AX).

Research indicates that the chain structure of xanthates significantly influences their surface activity and flotation performance. Branched isobutyl groups, as found in IBX, generally enhance surface activity and adsorption kinetics compared to linear counterparts mdpi.com. This improved surface activity can lead to better bubble stability in flotation systems mdpi.com.

In terms of flotation capacity for minerals like pyrite, studies suggest a trend where longer or more branched alkyl chains lead to higher performance. For instance, one study predicted that the flotation performance of alkyl xanthates on pyrite follows the order: amyl xanthate > this compound > ethyl xanthate researchgate.net. This is attributed to the increased electron density on the sulfur atoms of xanthates with larger hydrophobic groups, enhancing their role as Lewis bases and improving their interaction with mineral surfaces researchgate.net. This compound demonstrates a greater surface activity compared to butyl xanthate, potentially leading to more stable bubbles and increased mineral recovery mdpi.com.

However, while branched chains can enhance hydrophobicity, they may also reduce selectivity compared to shorter-chain xanthates . For example, ethyl xanthate might offer better selectivity in certain applications due to its shorter chain length researchgate.net. The choice between IBX and other alkyl xanthates often depends on the specific mineral being processed, the ore characteristics, and the desired balance between recovery and selectivity researchgate.net.

Kinetic and Thermodynamic Aspects of Interfacial Interactions

Adsorption Kinetics and Equilibrium Modeling

The adsorption kinetics of this compound on various mineral surfaces, such as pyrite, generally follow established kinetic models. Studies have shown that the adsorption process can be well-described by pseudo-first-order and pseudo-second-order models, with the latter often indicating that chemisorption is the rate-limiting step researcher.liferesearchgate.net. For example, on pyrite, this compound adsorption has been observed to be faster than butyl xanthate under identical conditions, reaching equilibrium within approximately 10 minutes mdpi.com.

Equilibrium modeling, typically using adsorption isotherms like the Langmuir or Freundlich models, helps quantify the adsorption capacity and surface coverage. Langmuir models have been used to describe monolayer coverage of xanthates on mineral surfaces like pyrite . The equilibrium adsorption capacity (qe) of this compound on pyrite has been reported to be around 0.430 ± 0.005 mmol/g in the range of 10–20 mmol/L concentrations mdpi.com.

The kinetics of xanthate adsorption are influenced by factors such as pH, temperature, and the presence of other species. For instance, the adsorption of xanthates on mineral surfaces can be pH-dependent researchgate.net. While specific kinetic data for IBX on a wide range of minerals are still being explored, studies on similar xanthates like ethyl xanthate on lead-modified galena and sphalerite indicate pseudo-first-order kinetics with rate constants of 0.711 min⁻¹ and 0.102 min⁻¹, respectively journalssystem.com.

Energetics of Adsorption and Surface Hydrophobization

The thermodynamic parameters of adsorption provide insights into the spontaneity, energy changes, and mechanism of IBX interaction with mineral surfaces. Adsorption energy calculations, often performed using Density Functional Theory (DFT), reveal that this compound exhibits strong binding to mineral surfaces. For instance, the adsorption energy of this compound on pyrite has been calculated to be −104.76 ± 2.5 kJ/mol, which is higher (more negative) than that of butyl xanthate (−100.79 ± 2.6 kJ/mol) mdpi.com. This indicates a stronger interaction between IBX and the pyrite surface.

The adsorption process is often described as spontaneous and can be either exothermic or endothermic, depending on the specific mineral and conditions. For example, while some studies suggest xanthate adsorption can be endothermic and entropy-driven ustb.edu.cn, others indicate chemisorption processes, which are typically exothermic x-mol.netresearchgate.net. The positive adsorption enthalpy (ΔH) and positive entropy (ΔS) for some xanthate adsorption processes suggest an endothermic, entropy-driven chemisorption ustb.edu.cn. However, the generally more negative adsorption energy values indicate a favorable interaction mdpi.com.

The adsorption of this compound onto mineral surfaces leads to surface hydrophobization, a critical step in the flotation process. This hydrophobic layer allows mineral particles to attach to air bubbles. The branched isobutyl group contributes to this hydrophobicity, enhancing the collector's ability to interact with the non-polar components of the mineral surface and air interfaces mdpi.com. DFT calculations also suggest that the electronic structure, particularly the energy gap and molecular orbital energies, plays a role in the adsorption capacity and surface activity of xanthates, with IBX showing favorable electronic properties for surface interaction mdpi.com.

Applications and Performance Optimization of Isobutyl Xanthate

Isobutyl Xanthate in Mineral Flotation Systems

Sodium this compound (SIBX) is a synthetic organic compound that serves as an effective and powerful collector in the froth flotation process for mineral recovery. made-in-china.comsouthchemtrading.co.za Its primary role is to selectively adsorb onto the surface of specific mineral particles, rendering them hydrophobic, or water-repellent. This induced hydrophobicity is crucial for the subsequent attachment of these mineral particles to air bubbles introduced into the flotation cell. The resulting particle-bubble aggregates rise to the surface to form a froth, which is then collected, effectively separating valuable minerals from the unwanted gangue material. made-in-china.com The performance of this compound is contingent on the specific ore mineralogy and the chemical conditions maintained within the flotation pulp. made-in-china.com

This compound is particularly recognized for its high efficiency and strong collecting power in the flotation of various non-ferrous metal sulfide (B99878) ores. made-in-china.comyxbjtech.com Its molecular structure allows for exceptional selectivity and faster adsorption kinetics on mineral surfaces, making it a superior choice for base metal sulfide flotation processes. incheechem.com

A primary application of this compound is in the selective flotation of copper, lead, and zinc from polymetallic sulfide ores. made-in-china.comyxbjtech.com The process leverages the differential floatability of various sulfide minerals by carefully controlling the pulp chemistry. Typically, copper minerals like chalcopyrite are floated first, followed by lead minerals such as galena, and finally zinc minerals like sphalerite, which often require activation with copper sulfate (B86663). xinhaimining.com Research has demonstrated that using a mixed collector system, such as Sodium this compound (SIBX) combined with dithiophosphates, can enhance the grade and recovery of copper. mdpi.com The effectiveness of these separations relies on precise control of parameters like pH and the strategic use of activators and depressants. xinhaimining.com

Typical pH Ranges for Sulfide Mineral Flotation with this compound

Mineral Chemical Formula Typical Flotation pH Range Key Considerations
Chalcopyrite CuFeS₂ 8 - 12 Exhibits strong floatability with SIBX in alkaline circuits. incheechem.com
Galena PbS 7 - 9 Good floatability; often separated after copper minerals. xinhaimining.com

This compound is also a key reagent in the recovery of precious metals, such as gold and silver, particularly when they are associated with sulfide minerals like pyrite (B73398) and arsenopyrite. camachem.comprominetech.com In many cases, fine gold particles are encapsulated within a sulfide mineral matrix. The flotation of these host sulfide minerals, using a strong collector like this compound, serves as an effective pre-concentration method. 911metallurgist.com By floating the gold-bearing sulfides, the precious metals are carried into the concentrate, from which they can be extracted through subsequent metallurgical processes. 911metallurgist.comcamachem.com Potassium Amyl Xanthate (PAX) is noted for its stronger hydrophobic qualities that aid in the flotation of free gold particles. youtube.com

Pulp chemistry is a critical factor that dictates the performance of flotation reagents. researchgate.net Key parameters such as pH, pulp potential (Eh), and the concentration of various ions in the process water can significantly affect mineral surface properties and collector adsorption. researchgate.netmdpi.com For instance, the oxidation level of an ore can impact floatability; while higher oxidation can decrease flotation rates, this can sometimes be countered by adjusting the xanthate dosage. nih.gov The conditioning stage, where the ore slurry is mixed with reagents prior to flotation, is also vital. The sequence of reagent addition and conditioning time must be optimized to ensure proper adsorption of the collector onto the target minerals. umsu.ac.id

Influence of Key Pulp Parameters on Flotation

Parameter Description Impact on Flotation Efficiency
pH The acidity or alkalinity of the pulp. Affects mineral surface charge and the stability and selectivity of xanthate collectors. researchgate.net
Pulp Potential (Eh) The oxidation-reduction potential of the pulp. Influences the oxidation of mineral surfaces and xanthate collectors, which can alter hydrophobicity. researchgate.net
Ionic Strength Concentration of dissolved ions in process water. High ionic strength can compress the electrical double layer, potentially aiding particle-bubble attachment. researchgate.netmurdoch.edu.au

| Conditioning Time | Duration of mixing ore with reagents. | Affects the extent of collector adsorption on mineral surfaces, impacting recovery. umsu.ac.id |

The successful separation of minerals by froth flotation hinges on the effective and stable attachment of hydrophobized mineral particles to air bubbles. researchgate.net this compound facilitates this by creating a hydrophobic surface on the target mineral, which lowers the energy barrier for the rupture of the thin water film separating the particle and the bubble. unisa.edu.au The process involves the collision between particles and bubbles, followed by the formation of a stable three-phase contact. praiseworthyprize.org The strength of this attachment is influenced by the degree of surface hydrophobicity imparted by the collector, as well as particle size and shape. unisa.edu.aupraiseworthyprize.org Studies have shown that increased hydrophobicity enhances the particle-bubble interaction, leading to more efficient flotation. researchgate.net

Synergistic Effects with Co-Collectors and Modifiers

The combination of xanthates and dithiophosphates is a widely adopted strategy in the flotation of sulfide minerals. Research into the synergistic effects of Sodium this compound (SIBX) and Sodium Diethyl Dithiophosphate (B1263838) (SEDTP) has revealed complex interactions that influence flotation performance. Studies have shown that mixtures of these thiol collectors can lead to higher recoveries and grades than when either collector is used alone. This improvement is often attributed to better surface coverage on the mineral, leading to enhanced hydrophobization. researchgate.net

One key aspect of this combination is the role of dithiophosphates in froth stabilization. While xanthates like SIBX are strong collectors, dithiophosphates can also act as frothing agents. researchgate.net Some research suggests that the enhanced floatability observed with xanthate-dithiophosphate mixtures is not necessarily due to a direct synergistic interaction between the collectors on the mineral surface, but rather to the froth stabilizing effect of the dithiophosphate. researchgate.netnih.gov This stabilization can lead to an increased recovery of fine particles. nih.gov

The ionic strength of the process water also plays a critical role in the performance of these collector mixtures. An increase in ionic strength can enhance water recovery and froth stability, which, in conjunction with the froth-stabilizing effect of SEDTP, suggests an additive interaction. researchgate.netstcrs.com.ly Specifically, the presence of divalent cations like Ca²⁺ has been shown to result in higher copper and nickel recoveries compared to monovalent cations like Na⁺, a behavior linked to the effect of polyvalent cations on bubble coalescence and froth stability. researchgate.net

The table below summarizes the observed effects of varying the molar ratio of SIBX to SEDTP and the ionic strength of the process water on key flotation parameters.

SIBX:SEDTP Molar RatioIonic StrengthEffect on Water & Solids RecoveryEffect on Cu & Ni RecoveryEffect on Cu-Ni GradeAttributed To
Increasing SEDTPConstantIncreaseIncreaseDecreaseIncreased froth stability from SEDTP. researchgate.netstcrs.com.ly
ConstantIncreasingIncreaseIncreaseGeneral DecreaseIncreased froth stability due to inorganic electrolytes. researchgate.netstcrs.com.ly
Increasing SEDTPIncreasingCompounded IncreaseCompounded IncreaseGeneral DecreaseAdditive interaction on froth stabilization. researchgate.netstcrs.com.ly
Various RatiosPresence of Ca²⁺ vs. Na⁺Higher with Ca²⁺Higher with Ca²⁺Slightly Compromised with Ca²⁺Effect of polyvalent cations on froth stability. researchgate.net

To address challenges such as weak selectivity and instability associated with traditional xanthates, researchers have developed novel co-reagents and modified xanthate structures. researchgate.net These innovations aim to enhance the hydrophobicity and selectivity of this compound for target minerals.

One approach involves the chemical modification of the this compound molecule itself. For instance, S-benzoyl O-isobutyl xanthate (BIBX) was designed by introducing a carbonyl and a benzyl (B1604629) group into the xanthate structure. researchgate.net This modification resulted in a collector with superior selectivity for chalcopyrite against pyrite, particularly under slightly acidic or alkaline conditions. researchgate.net The enhanced performance of such modified collectors is often linked to changes in the molecule's electronic properties, which can lead to stronger and more selective interactions with the mineral surface. researchgate.net

Another avenue of research is the combination of this compound with environmentally friendly, biodegradable co-reagents. Studies have explored the synergistic effects of combining xanthates with biomass-derived reagents like 5-hydroxymethyl-2-furanacrylic acid (HMFA). nih.gov These combinations offer the potential to reduce the environmental impact of flotation processes without significantly compromising efficiency and selectivity. nih.gov The optimal performance is often found at specific blend ratios, indicating a synergistic interaction between the conventional collector and the green co-reagent. nih.gov

The development of these novel co-reagents represents a significant step towards more efficient and sustainable mineral processing technologies. nih.gov

Ancillary Applications of this compound

Beyond its primary role as a flotation collector in the mining industry, this compound exhibits properties that lend it to a range of ancillary applications in diverse scientific and technological fields.

This compound and other alkyl xanthates are valuable reagents in the fields of colloidal science and nanotechnology, primarily due to their ability to act as capping ligands in the synthesis of nanoparticles and as precursors for metal sulfide nanomaterials. nih.gov The interaction between metal cations and xanthate anions can lead to the formation of colloidal nanoparticles of metal xanthates. nih.gov

Research on lead xanthates, for example, has shown that the direct interaction of aqueous lead cations with various xanthates produces colloidal nanoparticles with a hydrodynamic diameter ranging from 50 to 500 nanometers. nih.gov The size of these nanoparticles is influenced by factors such as the length of the alkyl chain of the xanthate and the molar ratio of xanthate to the metal cation. nih.govresearchgate.net Specifically, the nanoparticle diameter tends to decrease as the length of the alkyl radical increases. nih.gov

These metal xanthate nanoparticles are of interest as they can serve as precursors for the low-temperature synthesis of metal sulfide nanoparticles and films. nih.gov This is particularly relevant for applications in photovoltaics and sensors, where the in situ preparation of nanoparticulate sulfides within a polymer matrix is desirable. nih.gov The xanthate molecule's structure, with its polar group for metal binding and non-polar group for interaction with other media, makes it an effective surface-modifying agent in these nanoscale systems.

The fundamental mechanism of most corrosion inhibitors involves their adsorption onto a metal surface to form a protective film that isolates the metal from the corrosive environment. stcrs.com.ly The effectiveness of an inhibitor is often linked to its chemical structure and its ability to bind to the metal surface.

Molecules like this compound possess characteristics that suggest potential as a corrosion inhibitor. The sulfur atoms in the xanthate functional group have lone pairs of electrons that can coordinate with metal atoms on the surface, leading to chemisorption. This adsorption process can block active sites for corrosion and form a hydrophobic barrier that repels water and corrosive species. stcrs.com.ly While extensive research on this compound specifically as a primary corrosion inhibitor for common materials like steel is not widely documented, the principles of its chemical structure are analogous to other sulfur-containing organic compounds known to inhibit corrosion.

Furthermore, the concept of synergistic inhibition, where a mixture of inhibitors provides greater protection than the sum of their individual effects, is a key area in corrosion science. researchgate.net Halide ions, for instance, are known to enhance the adsorption of organic inhibitors on metal surfaces. It is plausible that this compound could be used in synergistic formulations, where it adsorbs onto the metal surface, and its protective properties are enhanced by a co-inhibitor. The study of such synergistic systems can lead to more effective and efficient corrosion protection strategies. researchgate.net

This compound is utilized in environmental management, specifically in the desulphurization of mine tailings through froth flotation. Mine tailings, the waste material from mining operations, can contain significant amounts of sulfide minerals, such as pyrite. When exposed to air and water, these sulfide minerals can oxidize, leading to the formation of sulfuric acid and the subsequent release of heavy metals, a phenomenon known as acid mine drainage (AMD).

Froth flotation, using collectors like sodium this compound, provides a method to remove these sulfide minerals from the tailings. The process involves selectively rendering the sulfide mineral particles hydrophobic with the xanthate collector, allowing them to attach to air bubbles and be floated off, separating them from the bulk of the non-sulfide gangue minerals. This reduces the sulfide content of the final tailings, thereby mitigating the potential for AMD generation. This application represents a proactive environmental strategy to manage mining wastes and prevent long-term environmental liabilities.

Analytical Methodologies for Isobutyl Xanthate and Its Transformation Products

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the qualitative and quantitative analysis of isobutyl xanthate, particularly for identifying the compound on mineral surfaces and determining its concentration in solutions. These techniques provide insights into the chemical structure, elemental composition, and bonding characteristics of the molecule and its transformation products.

Fourier Transform Infrared Spectroscopy (FTIR) for Surface Species Identification

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful technique for identifying molecular species adsorbed on solid surfaces. In the context of this compound, FTIR is employed to study its interaction with mineral surfaces during flotation processes. The adsorption of this compound onto a mineral can be identified by the appearance of characteristic infrared bands. For instance, studies on the adsorption of potassium this compound (KIBX) on sphalerite have identified specific infrared bands. The bands observed at 1093.6 cm⁻¹ and 1019.6 cm⁻¹ are characteristic of a zinc-isobutyl xanthate complex, while bands at 1264.9 cm⁻¹ and 1273.3 cm⁻¹ are attributed to dixanthogen (B1670794), an oxidation product of this compound. ijche.com The presence of copper xanthate on a pyrite (B73398) surface has been associated with bands appearing around 1237, 1227, and 1216 cm⁻¹. researchgate.net

The primary vibrational modes of interest for xanthates are associated with the C-O-C and CS₂ groups. researchgate.net The analysis of these bands provides direct evidence of the collector's adsorption and its chemical state on the mineral. ijche.com FTIR analyses are typically conducted by obtaining spectra of mineral samples before and after treatment with this compound solution. nih.govaljest.net

Table 1: Characteristic FTIR Adsorption Bands for this compound and Related Species on Mineral Surfaces

Species Wavenumber (cm⁻¹) Assignment Mineral Surface
Zinc-Isobutyl Xanthate (Zn-IBX) 1093.6, 1019.6 C-O-C and CS₂ stretching Sphalerite
Dixanthogen ((IBX)₂) 1264.9, 1273.3 Oxidized this compound Sphalerite
Copper Xanthate 1237, 1227, 1216 Adsorbed xanthate complex Pyrite

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is used to investigate the surface of minerals after treatment with this compound to understand the adsorption mechanisms. researchgate.net The technique can detect the presence of elements from the xanthate molecule, such as sulfur and carbon, on the mineral surface. researchgate.net

Analysis of the high-resolution elemental regions, such as S 2p, C 1s, and the relevant metal (e.g., Pb 4f, Cu 2p), provides information on the chemical bonding. For example, in studies of ethyl xanthate on lead surfaces, the binding energy of S 2p electrons was monitored to understand the chemical state of the adsorbed sulfur species. journalssystem.com While specific binding energy values for this compound were not detailed in the provided search results, the methodology involves identifying shifts in binding energies upon adsorption, which indicates the formation of new chemical species like metal xanthates or dixanthogen on the surface. researchgate.netjournalssystem.com XPS measurements are performed under ultra-high vacuum conditions. researchgate.net

UV-Visible Spectrophotometry for Solution Concentration Monitoring

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of xanthate concentrations in aqueous solutions. This method is based on the principle that xanthate ions absorb light in the ultraviolet region of the electromagnetic spectrum. The concentration of this compound in a solution can be monitored by measuring the absorbance at its maximum absorption wavelength (λmax). researchgate.net

For xanthates, a characteristic absorption maximum is typically observed around 300 nm, which is assigned to the π-π* electron transition in the O-C(S)S group. researchgate.net Another absorption peak can be found at a lower wavelength, around 227 nm, corresponding to the n-σ* transition in the C=S group. researchgate.net By creating a calibration curve of absorbance versus known concentrations, the concentration of this compound in unknown samples can be determined. This technique is frequently used to monitor the depletion of the collector from the solution during flotation, which provides an indirect measure of its adsorption onto the mineral surfaces. researchgate.net

Table 2: UV-Visible Absorption Maxima for Xanthates

Xanthate Type Wavelength (λmax) Electron Transition
General Xanthate ~300 nm π-π* in O-C(S)S
General Xanthate ~227 nm n-σ* in C=S

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating and quantifying this compound and its various transformation and degradation products, which are often present in complex matrices.

Gas Chromatography (GC) for Volatile Degradation Products (e.g., Carbon Disulfide)

This compound is known to decompose, particularly in aqueous solutions, to form volatile products. miljodirektoratet.no The primary volatile degradation product is carbon disulfide (CS₂). arcabc.caarcabc.ca Gas Chromatography (GC) is the standard method for the analysis of such volatile compounds.

In this method, an aqueous sample containing this compound is treated to promote the decomposition to CS₂. The volatile CS₂ is then introduced into the GC system, where it is separated from other components in the gas phase based on its interaction with a stationary phase in the chromatographic column. arcabc.ca A detector, such as a mass spectrometer (MS) or an electron capture detector (ECD), is used for quantification. arcabc.caresearchgate.net The amount of CS₂ detected is directly proportional to the initial concentration of the this compound in the sample. researchgate.net

Headspace Gas Chromatography (HS-GC) Enhancements

Headspace Gas Chromatography (HS-GC) is a significant enhancement for the analysis of volatile degradation products like carbon disulfide from this compound. phenomenex.com This technique involves placing the sample in a sealed vial and allowing the volatile analytes to equilibrate between the sample matrix (liquid or solid) and the gas phase (headspace) above it. phenomenex.com A portion of the headspace gas is then injected into the GC for analysis. phenomenex.com

This approach offers several advantages:

Minimizes Matrix Effects: Since only the volatile components are injected, non-volatile matrix components that could interfere with the analysis and contaminate the GC system are left behind. phenomenex.com

Increases Sensitivity: By heating the sample, the concentration of the volatile analyte in the headspace is increased, leading to higher sensitivity. phenomenex.com

Simplifies Sample Preparation: HS-GC requires minimal sample preparation compared to other methods. researchgate.net

HS-GC coupled with mass spectrometry (HS-GC-MS) has been successfully used to study the decomposition kinetics of sodium this compound (SIBX) by measuring the generation of CS₂. arcabc.cascribd.com The method has been shown to be highly sensitive, with detection limits for similar xanthates reported in the nanogram per milliliter (ng/mL) range. researchgate.net One study established a limit of detection (LOD) for CS₂ at 0.0023 ppm. arcabc.ca The decomposition of xanthates, including SIBX, has been shown to follow first-order kinetics when analyzed by this method. arcabc.ca

Table 3: Performance of HS-GC Method for Xanthate Analysis via CS₂ Detection

Parameter Value Reference
Analyte Carbon Disulfide (CS₂) arcabc.caarcabc.caresearchgate.net
Linearity Range (for Potassium Butyl Xanthate) 0.7–100 ng/mL researchgate.net
Detection Limit (for Potassium Butyl Xanthate) 0.3 ng/mL researchgate.net
Limit of Detection (for CS₂) 0.0023 ppm arcabc.ca
Limit of Quantification (for CS₂) 0.023 ppm arcabc.ca
Relative Standard Deviation (RSD) < 4.7 % researchgate.net

Liquid Chromatography (LC) for Non-volatile Species

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of this compound in complex aqueous matrices. This method is particularly suited for non-volatile species and can be coupled with various detectors for sensitive and selective analysis.

Recent advancements have focused on pairing HPLC with inductively coupled plasma tandem mass spectrometry (ICP-MS/MS). aalto.firesearchgate.net This combination allows for element-selective detection, often targeting the sulfur atom within the xanthate molecule. researchgate.net One effective approach involves the complexation of xanthates with copper (II) ions, followed by a liquid-liquid extraction into an organic solvent like ethyl acetate. aalto.firesearchgate.net The resulting stable complexes are then separated on a C18 column and quantified. aalto.fi This methodology has been optimized for sodium this compound (SIBX), achieving low detection limits and demonstrating excellent linearity over a significant concentration range. aalto.firesearchgate.net The total analysis time is typically short, often between 4 to 5 minutes, making it a rapid and efficient option. aalto.fi

Another approach utilizes HPLC with tandem mass spectrometry (HPLC-MS/MS) after a solid phase extraction (SPE) step to pre-concentrate the analytes from environmental water samples. amanote.comitb.ac.id This robust method allows for the simultaneous determination of several xanthate species, including this compound, with very low limits of detection. amanote.comitb.ac.id The method's performance has been validated with satisfactory accuracy and precision across various concentrations. itb.ac.id

MethodAnalyte FormDetection Limit (μg/L)Linear Range (mg/L)Reference
HPLC-ICP-MS/MSCu(II) Complex13.30.1 - 15 aalto.firesearchgate.net
SPE-HPLC-MS/MSThis compound0.02 - 0.680.001 - 1 itb.ac.id
Value represents the range for several xanthates, including this compound.

Electrochemical Methods for Reaction Monitoring

Electrochemical methods are invaluable for in-situ monitoring of this compound adsorption and reaction at mineral-water interfaces. These techniques measure changes in electrical potential or current, providing real-time information on the surface chemistry of the system.

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the oxidation and reduction processes of xanthates on the surfaces of conductive materials and sulfide (B99878) minerals. researchgate.netvt.edu In a typical CV experiment, the potential of an electrode (which can be made of the mineral of interest) is swept linearly in a cycle, and the resulting current is measured. The resulting voltammogram provides information about the electrochemical reactions occurring at the interface.

When applied to xanthate systems, CV can reveal the potential at which xanthate oxidizes, often forming dixanthogen, a key step in rendering a mineral surface hydrophobic. researchgate.net Studies on various sulfide minerals have shown that the presence of xanthate in the solution leads to a passivating effect, where the adsorbed xanthate layer impedes the transport of other species to and from the mineral surface. researchgate.net Polarographic studies, a related voltammetric technique using a dropping mercury electrode, have been conducted specifically on potassium this compound. researchgate.net These studies reveal that the product of the anodic reaction is strongly adsorbed at the electrode surface, and the current is proportional to the xanthate concentration over a specific range (0.32 to 1.6 mM). researchgate.net

Chronoamperometry, where the current is monitored over time following a potential step, can be used to study the kinetics of the adsorption process and the formation of surface layers.

Rest potential (or open-circuit potential) measurements are a direct way to monitor the interaction between this compound and a mineral surface. A change in the rest potential of a mineral electrode upon the addition of a collector like sodium this compound (SIBX) indicates a direct electrochemical interaction. The magnitude of this potential shift can provide insight into the strength of the collector-mineral interaction.

For instance, studies on sphalerite have shown that without prior activation by copper ions, the addition of potassium this compound (KIBX) results in a minimal change in the rest potential. researchgate.net However, after activation with copper sulfate (B86663), the addition of KIBX causes a significant change in the rest potential, indicating strong adsorption and reaction on the activated surface. researchgate.net Similarly, investigations on galena and chalcopyrite show that the presence of certain ions in solution, such as tetrathionate (B1226582) or dithionite (B78146), can reduce the magnitude of the potential drop upon SIBX addition, signifying a decrease in collector-mineral interaction and passivation of the mineral surface.

MineralConditionObservation upon SIBX/KIBX AdditionReference
Sphalerite (Unactivated)pH 7.5Rest potential changes to -15 mV, indicating minimal interaction. researchgate.net
Sphalerite (CuSO₄ Activated)pH 7.5Significant change in rest potential, indicating adsorption of xanthate. researchgate.net
GalenaHigh tetrathionate concentration (2000 mg/L)Reduced mixed potential drop (30 mV), indicating less collector interaction.
ChalcopyritePresence of dithionite ionsDecreased collector-mineral interaction observed via potential measurements. aalto.fi

Surface Imaging and Topography Analysis

Directly visualizing the mineral surface provides definitive evidence of collector adsorption and its effect on surface morphology. High-resolution microscopy techniques are employed to study these surface phenomena at both micro and nano scales.

Scanning Electron Microscopy (SEM) is used to obtain high-magnification images of mineral surfaces, revealing their morphology and texture. In the context of this compound, SEM is used to examine the mineral surface before and after treatment with the collector. These studies can confirm the presence of adsorbed species and any changes in the surface topography resulting from the adsorption process. For example, SEM analysis has been used in conjunction with other techniques like FTIR and electrochemical potential measurements to study the adsorption of potassium this compound on copper-activated sphalerite, correlating the surface species identified with the observed surface morphology. researchgate.net

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, enabling the study of surface topography and adsorption at the nanoscale. AFM can be operated in-situ in aqueous solutions, allowing for the direct observation of the adsorption of collector molecules onto a mineral surface in real-time.

While much of the detailed AFM work has been conducted on similar short-chain xanthates like potassium ethyl xanthate (KEX) and potassium amyl xanthate (PAX), the findings provide crucial insights into the mechanisms applicable to this compound. researchgate.net These studies show that xanthates adsorb strongly on sulfide mineral surfaces like chalcocite and bornite. researchgate.net The adsorption is not uniform but often occurs in patches that grow with increasing collector concentration and contact time. researchgate.net The adsorbed product is typically an insoluble metal xanthate, which binds strongly to the surface.

A key analytical output from AFM is the measurement of surface roughness. The adsorption of xanthate generally leads to an increase in the root mean square (RMS) roughness of the mineral surface, a quantifiable measure of the surface coverage by the collector. researchgate.net

Condition (Example with PAX on Chalcocite)RMS Roughness (nm)Reference
Bare Chalcocite in Water1.8 researchgate.net
After 10 min in 1x10⁻⁵ M PAX Solution4.5 researchgate.net
After 10 min in 5x10⁻⁵ M PAX Solution6.9 researchgate.net
This table uses Potassium Amyl Xanthate (PAX) data as a representative example of how AFM is used to quantify changes in surface roughness upon xanthate adsorption.

Comprehensive Analytical Strategies for Complex Matrices

The accurate quantification of this compound and its transformation products in complex matrices, such as mining process water, wastewater effluents, and natural water bodies, is crucial for process optimization and environmental monitoring. bohrium.comresearchgate.net These matrices often contain a multitude of organic and inorganic compounds that can interfere with analytical measurements, necessitating robust and selective methodologies. Comprehensive strategies typically involve a combination of sophisticated sample preparation techniques and advanced instrumental analysis.

A primary transformation product of this compound in aqueous solutions is carbon disulfide (CS₂), formed through hydrolysis. miljodirektoratet.noarcabc.ca The degradation kinetics are influenced by factors such as pH, temperature, and the presence of metal ions. miljodirektoratet.noarcabc.ca Therefore, analytical strategies must be capable of quantifying both the parent xanthate compound and its key degradation products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound. When coupled with an Ultraviolet (UV) detector, it provides a reliable method for quantification. However, for complex matrices where co-eluting substances may interfere, more selective detectors are required.

A particularly powerful approach is the coupling of HPLC with Inductively Coupled Plasma-Tandem Mass Spectrometry (HPLC-ICP-MS/MS). This technique offers high sensitivity and element-selective determination. oulu.fi One strategy involves the formation of metal-xanthate complexes, which are then extracted and separated by HPLC before detection. oulu.fi A study optimized a method for sodium this compound (SIBX) by forming a copper(II) complex, which was then extracted using liquid-liquid extraction (LLE) with ethyl acetate. The subsequent HPLC-ICP-MS/MS analysis achieved a detection limit of 13.3 µg/L for SIBX. oulu.fi This method is advantageous as the ICP-MS/MS can selectively monitor for the sulfur or metal atom, significantly reducing matrix interference. oulu.fitandfonline.com

Analysis of Transformation Products

For the analysis of the volatile transformation product, carbon disulfide, Headspace Gas Chromatography (HS-GC) is the method of choice. arcabc.caarcabc.ca This technique analyzes the vapor phase in equilibrium with the sample, which is ideal for volatile compounds like CS₂ and minimizes interference from the non-volatile matrix components. miljodirektoratet.noarcabc.ca The sample is typically sealed in a vial, and the headspace is injected into the GC system, often equipped with a mass spectrometer (MS) for definitive identification or an electron capture detector (ECD) for high sensitivity. researchgate.netresearchgate.netshimadzu.com

Research on the decomposition kinetics of sodium this compound (SIBX) has utilized HS-GC-MS to measure the generation of CS₂ over time. arcabc.ca In one study, the decomposition of SIBX was found to follow first-order kinetics, with a determined rate constant of 4.07 x 10⁻⁴ h⁻¹ at 25°C. arcabc.ca

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analytes of interest. For complex aqueous samples, Solid Phase Extraction (SPE) and Solid-Phase Microextraction (SPME) are widely used. bohrium.commiljodirektoratet.no SPE can effectively isolate xanthates from mining and environmental water samples, with a study demonstrating low limits of detection (0.02–0.68 µg/L) for various xanthates using SPE followed by HPLC-MS/MS. bohrium.com SPME is a solvent-free technique that is particularly useful for concentrating volatile compounds like CS₂ from the sample headspace prior to GC analysis. miljodirektoratet.no

The table below summarizes key analytical methodologies for sodium this compound and its primary transformation product.

Table 1: Analytical Methodologies for Sodium this compound (SIBX) and Carbon Disulfide (CS₂) in Complex Matrices

Analyte Method Principle Sample Preparation Key Findings
Sodium this compound (SIBX) HPLC-ICP-MS/MS Formation of a Cu(II)-SIBX complex, separation by reversed-phase HPLC, and element-selective detection of sulfur and copper. Liquid-Liquid Extraction (LLE) with ethyl acetate. Detection limit of 13.3 µg/L; high selectivity in complex matrices. oulu.fi
Carbon Disulfide (CS₂) Headspace GC-MS (HS-GC-MS) Partitioning of volatile CS₂ into the headspace of a sealed vial, followed by GC separation and MS detection. Sealing sample in a vial; sometimes pH adjustment to promote xanthate decomposition. Enables study of SIBX decomposition kinetics; rate constant of 4.07 x 10⁻⁴ h⁻¹ at 25°C determined. arcabc.ca
Various Xanthates (including SIBX) SPE-HPLC-MS/MS Solid-phase extraction to isolate and concentrate xanthates from aqueous samples, followed by HPLC separation and MS/MS detection. Solid Phase Extraction (SPE). Low limits of detection (0.02–0.68 µg/L) achieved for various xanthates in environmental water. bohrium.com

These comprehensive strategies, combining selective extraction and concentration with highly sensitive and specific instrumental techniques, are essential for the reliable monitoring of this compound and its transformation products in challenging environmental and industrial matrices.

Environmental Fate and Remediation Technologies of Isobutyl Xanthate

Degradation Pathways of Isobutyl Xanthate in Aquatic Environments

Sodium this compound (SIBX) is a chemical compound primarily used as a collector in the flotation process for the extraction of sulfide (B99878) minerals miljodirektoratet.noarcabc.ca. Once in aquatic environments, this compound can undergo degradation through several pathways, including dissociation, oxidation, and hydrolysis miljodirektoratet.no. The primary degradation products of concern due to their toxicity are carbon disulfide (CS₂) and isobutanol miljodirektoratet.noredox.com.

In aqueous solutions, xanthates like SIBX can dissociate into an alkali metal cation and a xanthate anion. This anion can then be hydrolyzed to xanthic acid, which subsequently decomposes into carbon disulfide and an alcohol miljodirektoratet.no. Another pathway is the oxidation of the xanthate to dixanthogen (B1670794), although this reaction is generally minor and dependent on pH miljodirektoratet.no. The main degradation pathway, especially in neutral to alkaline conditions typical of many mining process waters, is hydrolytic decomposition miljodirektoratet.no.

Hydrolytic Decomposition Mechanisms and Kinetics

The hydrolytic decomposition of this compound is a significant degradation pathway in aquatic environments. In acidic conditions, the primary reaction involves the dissociation of the xanthate into xanthic acid, which then decomposes into carbon disulfide (CS₂) and isobutanol miljodirektoratet.no.

Reaction A (Acidic Conditions):

ROCS₂Na + H₂O → ROCS₂H + NaOH

ROCS₂H → CS₂ + ROH miljodirektoratet.no

In neutral and alkaline media, the decomposition is primarily hydrolytic miljodirektoratet.no. This reaction can be self-accelerating as it is catalyzed by the alcohol formed during the process miljodirektoratet.no.

The decomposition of xanthates, including SIBX, has been shown to follow first-order kinetics miljodirektoratet.noarcabc.ca. The rate of decomposition can be determined by measuring the generation of carbon disulfide arcabc.caresearchgate.net.

Decomposition Rate Constants for Various Xanthates at 25°C
Xanthate CompoundRate Constant (h⁻¹)Reference
Sodium this compound (SIBX)4.07 x 10⁻⁴ arcabc.ca
Potassium Amyl Xanthate (PAX)7.05 x 10⁻⁴ arcabc.ca
Potassium Isopropyl Xanthate (PIPX)5.11 x 10⁻⁴ arcabc.ca
Sodium Ethyl Xanthate (SEX)1.48 x 10⁻⁴ arcabc.ca

Photolytic and Oxidative Degradation Processes

Oxidative processes contribute to the degradation of this compound. Oxidation can lead to the formation of dixanthogen, particularly in acidic solutions, though the extent of this reaction is typically small miljodirektoratet.no. Advanced oxidation processes (AOPs) are being explored for more complete degradation of xanthates into less harmful substances like bicarbonate, sulfate (B86663), and water imwa.info.

Photocatalytic degradation is another effective method for breaking down SIBX. Studies have shown that using photocatalysts, such as nitrogen and cerium co-doped TiO₂-coated activated carbon (Ce/N-TiO₂@AC), can achieve high removal rates of SIBX under visible light nih.govnih.gov. This process follows the Langmuir-Hinshelwood model, with one study reporting a 96.3% removal rate of SIBX nih.gov. The synergistic effect of combining materials like graphitic carbon nitride (g-C₃N₄) and zinc indium sulfide (ZnIn₂S₄) enhances light absorption and charge carrier separation, leading to improved photocatalytic activity nih.gov.

Oxidizing agents like hydrogen peroxide (H₂O₂) and ozone (O₃) can also degrade xanthates. Hydrogen peroxide has been shown to degrade ethyl xanthate effectively, a process that can be catalyzed by Fe²⁺ ions imwa.info. Ozonation has been used to rapidly decompose sodium n-butyl xanthate imwa.info. However, a significant challenge with these oxidation methods is the potential formation of toxic intermediate byproducts, such as carbon disulfide imwa.info. In the presence of dithionite (B78146) ions, SIBX degradation is accelerated, with the formation of intermediate products like perxanthate ions aalto.firesearchgate.net.

Influence of Environmental Factors on Degradation Rates (e.g., pH, Temperature, Metal Ions)

Several environmental factors significantly influence the degradation rate of this compound.

pH: The pH of the aqueous solution is a critical factor. The decomposition of xanthates is much more rapid under acidic conditions than in alkaline conditions miljodirektoratet.nojournals.co.za. For instance, a decrease in pH from 10 to 6.5 can increase the decomposition rate from 1.1% per day to 16% per day miljodirektoratet.no. While hydrolytic decomposition is the main pathway in alkaline solutions, dissociation and oxidation are more prevalent in acidic environments miljodirektoratet.no.

Temperature: Temperature has a direct effect on the decomposition kinetics, following the Arrhenius Law miljodirektoratet.no. An increase in temperature leads to a higher rate of decomposition. For a 10% solution at pH 10, the decomposition rate increases from 1.1% per day at 20°C to 4.6% per day at 40°C miljodirektoratet.no. One study determined the rate constant for SIBX at neutral pH to be 9.3 × 10⁻⁴ h⁻¹ at 25°C, which increased to 1.7 × 10⁻² h⁻¹ at 50°C and 1.3 × 10⁻¹ h⁻¹ at 70°C researchgate.net.

Metal Ions: The presence of metal ions such as copper, iron, lead, or zinc can act as catalysts, accelerating the decomposition of xanthates miljodirektoratet.no.

Influence of pH and Temperature on SIBX Decomposition
FactorConditionEffect on Decomposition RateReference
pHAcidic (e.g., pH 6.5)Increased rate (16%/day) miljodirektoratet.no
Alkaline (e.g., pH 10)Slower rate (1.1%/day) miljodirektoratet.no
Temperature20°C (at pH 10)1.1%/day miljodirektoratet.no
40°C (at pH 10)4.6%/day miljodirektoratet.no
70°C (at neutral pH)Rate constant of 1.3 x 10⁻¹ h⁻¹ researchgate.net

Biotransformation and Biodegradation of this compound

Biological methods, utilizing microorganisms, are considered an environmentally friendly approach for the treatment of xanthate-contaminated wastewater mdpi.com. These methods rely on the ability of certain microbes to decompose xanthates into less harmful substances mdpi.com.

Microbial Communities Involved in Xanthate Degradation

Several bacterial strains have been identified for their ability to degrade xanthates. Research has demonstrated that Paenibacillus polymyxa and Pseudomonas putida can degrade isopropyl xanthate mdpi.comresearchgate.net. These bacteria can utilize xanthate as a growth substrate researchgate.net. However, high concentrations of xanthate (above 50 mg/L) can be toxic to these bacteria, inhibiting their growth mdpi.comresearchgate.net. To overcome this, strains resistant to higher concentrations have been developed through continuous subculturing mdpi.comresearchgate.net.

Another identified microbial community, designated SDMC, has been shown to simultaneously degrade butyl xanthate and biomineralize cadmium mdpi.com. Studies using domesticated microorganisms have achieved an 81.8% removal of xanthate after 8 days of biodegradation, with the process following first-order reaction kinetics mdpi.com. Pseudomonas sp. immobilized on biochar has also been shown to be effective in degrading butyl xanthate, with optimal conditions at 30°C and an initial pH of 5.0 nih.gov.

Enzymatic Pathways and Metabolic Byproducts

The biodegradation of xanthate by microorganisms involves enzymatic actions that break down the compound. The degradation mechanisms can lead to the formation of carbon dioxide, carbon disulfide, and dixanthogen mdpi.com. The primary degradation products are often CS₂, ROCSSH (xanthic acid), and monothiocarbonate, with small amounts of dixanthogen also being generated mdpi.comnih.gov.

The general biodegradation mechanisms are as follows:

8ROCSS⁻ + 4H₂O + O₂ → 8ROH + 2CO₃²⁻ + 2CS₂ + 4CS₃²⁻ mdpi.com

CS₃²⁻ → CS₂ + S²⁻ mdpi.com

2ROCSS⁻ → (ROCSS)₂ mdpi.com

Acidic metabolic products generated by the bacteria can also contribute to the efficient decomposition of xanthate researchgate.net. While biological methods are promising, they can be slow and less efficient than chemical methods. A significant drawback is the production of toxic byproducts like carbon disulfide, which can inhibit bacterial growth and cause secondary pollution mdpi.com.

Bioaugmentation and Bioremediation Strategies

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade environmental pollutants. For compounds like this compound, which can be resistant to degradation, bioaugmentation—the introduction of specific microbial strains or consortia with desired degradation capabilities—is a promising strategy. Xanthates are generally considered difficult to biodegrade, with the biodegradability order being: ethyl xanthate > butyl xanthate > amyl xanthate > isopropyl xanthate > this compound. researchgate.net The presence of branched chains, as in this compound, has a more significant negative impact on degradability than the length of the alkyl chain. researchgate.net

High concentrations of butyl xanthate can inhibit microbial activity, whereas lower concentrations are more readily degraded. researchgate.net For instance, at a concentration of 10 mg/L, butyl xanthate could be fully degraded in 6 days, while at 100 mg/L, the degradation rate reached 80.69% in 9 days after a 3-day adaptation period. researchgate.net The primary products of xanthate biodegradation include carbon disulfide (CS2), xanthic acid, and thiocarbonate. researchgate.net

A significant advancement in this area is the use of immobilized microorganisms, which can enhance removal efficiency compared to free cells. nih.gov One study investigated the effectiveness of Pseudomonas sp. immobilized on yak dung biochar for the degradation of butyl xanthate. nih.govscilit.com This approach combines the adsorptive properties of biochar with the degradative action of the bacteria. The optimal conditions for degradation by free Pseudomonas sp. cells were found to be a temperature of 30°C and an initial pH of 5.0. nih.gov The immobilization on biochar provides a stable environment for the bacteria, facilitating the degradation process. nih.gov This synergistic system was shown to significantly enhance the removal of butyl xanthate from mining wastewater while minimizing toxic by-products like CS₂, hydrogen sulfide (HS-), and dixanthogen. nih.gov

Biodegradation of Butyl Xanthate
Initial Concentration (mg/L)Adaptation Period (days)Time to Full Degradation (days)Degradation Rate after 9 days (%)Reference
10Not specified6100 (in 6 days) researchgate.net
1003Not fully degraded in 9 days80.69 researchgate.net
6009Not specifiedNot specified researchgate.net

Advanced Treatment Technologies for this compound in Wastewater

To overcome the limitations of conventional treatment methods for xanthate-contaminated wastewater, advanced technologies such as adsorption and advanced oxidation processes (AOPs) have been developed. mdpi.com These methods offer advantages like simple operation, high efficiency, and the potential for no secondary pollution. mdpi.com

Adsorption-Based Removal Processes

Adsorption is recognized as a simple, efficient, and economical method for removing residual xanthates from wastewater. mdpi.com The process involves using a solid adsorbent to bind xanthate molecules from the liquid phase.

Carbonaceous Adsorbents and Surface Modifications

Activated carbon is a frequently used adsorbent for xanthate removal due to its high surface area and porous structure. mdpi.comdeswater.com Research has also explored other carbonaceous materials. A study demonstrated the feasibility of preparing a carbonaceous adsorption composite from refinery sludge, which achieved a 95.73% removal efficiency for butyl xanthate. researchgate.net This composite possessed a specific surface area of 204 m²/g and an average pore diameter of 6.83 nm. researchgate.net

Surface modification can significantly enhance the adsorption capacity of materials. A nitrogen and cerium co-doped TiO₂-coated activated carbon (Ce/N-TiO₂@AC) was developed for the removal of sodium this compound (SIBX). nih.govdocumentsdelivered.com This modified adsorbent demonstrated a high removal rate of 96.3% for SIBX. nih.gov The modification creates a stable anatase phase with a narrow band gap, which is beneficial for combined adsorption and photocatalytic degradation. nih.gov Biochar, such as that derived from yak dung, has also been successfully used as both a bacterial immobilization carrier and an adsorbent for butyl xanthate. nih.gov

Mechanism of Adsorption and Regeneration

The adsorption of xanthates onto carbonaceous materials is governed by several mechanisms. Studies on ethyl xanthate adsorption onto activated carbon suggest the process is primarily driven by hydrophobic interactions on non-polar surface patches. deswater.com The adsorption of butyl xanthate onto a refinery sludge-based composite was found to follow the Langmuir isotherm model, indicating monolayer adsorption on a homogenous surface. researchgate.net Thermodynamic analysis revealed this process to be spontaneous and endothermic. researchgate.net For butyl xanthate adsorption on yak dung biochar, the mechanism involves hydrogen bonding, hydrophobic interactions, and pore filling. nih.gov

Kinetic studies often show that the adsorption process follows a pseudo-second-order model. researchgate.net The rate-limiting step can be intraparticle or pore diffusion. deswater.comresearchgate.net

Regeneration of the adsorbent is crucial for the economic viability of the process. Spent activated carbon used for xanthate removal can be regenerated through heat treatment, allowing for its reuse in water treatment. researchgate.net Other general regeneration methods include thermal processes at high temperatures or washing with a solvent to remove the adsorbed impurities. google.com For the Ce/N-TiO₂@AC composite, it was found that after five cycles of use, the removal rate of SIBX remained high at 95.8%, demonstrating excellent reusability. nih.gov

Advanced Oxidation Processes (AOPs) for Xanthate Degradation

Advanced Oxidation Processes (AOPs) are highly effective for degrading refractory organic pollutants like xanthates. mdpi.com These processes are characterized by the generation of powerful oxidizing species, most notably the hydroxyl radical (•OH). mdpi.com AOPs can lead to the complete mineralization of xanthates into carbon dioxide (CO₂), water (H₂O), and sulfate (SO₄²⁻), thus avoiding secondary pollution. mdpi.com

Fenton and Photo-Fenton Systems

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. This system has been extensively studied for xanthate wastewater treatment. mdpi.com A heterogeneous Fenton-like process using fly ash as a catalyst achieved over 96.90% conversion of n-butyl xanthate and 96.66% COD removal at a pH of 3.0. researchgate.net Another study utilized acid mine drainage (AMD), which naturally contains the necessary acids and Fe²⁺, in a Fenton-like system to degrade sodium butyl xanthate (SBX). This innovative approach achieved a removal rate of over 98%. nih.gov

The efficiency of the Fenton process can be enhanced by ultraviolet or visible light, a process known as photo-Fenton. A study on ethyl xanthate degradation found that the photo-Fenton process under simulated solar radiation was the most effective method compared to H₂O₂ alone or the standard Fenton process. researchgate.net Under optimal conditions (pH 5, [Fe²⁺]:[H₂O₂] molar ratio of 1:40, and irradiance of 30 mW/cm²), it resulted in a 98.6% breakdown of xanthate. researchgate.net Similarly, a photo-Fenton system using a bentonite-supported catalyst under visible light was effective for degrading ethyl xanthate, with the degradation being primarily driven by hydroxyl radicals. nih.goviwaponline.com The catalyst showed excellent stability and reusability over multiple cycles. nih.gov

The degradation of xanthate in these systems proceeds through oxidation by •OH radicals, potentially forming intermediates like peroxynitrite or butyl xanthate peroxide before complete mineralization. mdpi.comnih.gov

Performance of Fenton and Photo-Fenton Systems for Xanthate Degradation
System TypeXanthate TypeCatalyst/SourceOptimal pHRemoval/Degradation Efficiency (%)Reference
Heterogeneous Fenton-liken-Butyl XanthateFly Ash3.0>96.90 researchgate.net
Fenton-likeSodium Butyl Xanthate (SBX)Acid Mine Drainage (AMD)Not specified>98 nih.gov
Photo-FentonEthyl XanthateFe²⁺5.098.6 researchgate.net
Photo-FentonEthyl XanthateBentonite-supported Fe(II)/phosphotungstic acidWide range (2-12)>98 nih.goviwaponline.com
Ozonation and Combined Ozonation-UV Processes

Ozonation and related advanced oxidation processes (AOPs) are effective methods for the degradation of organic pollutants, including this compound, in wastewater. These processes rely on the strong oxidizing power of ozone (O₃) and, in combined treatments, the generation of highly reactive hydroxyl radicals (•OH).

The degradation of xanthates through ozonation involves the attack of ozone on the sulfur atoms within the molecule. For more comprehensive degradation, combining ozonation with ultraviolet (UV) radiation creates a synergistic effect. UV light facilitates the decomposition of aqueous ozone into hydrogen peroxide, which then reacts with more ozone to produce hydroxyl radicals. These radicals are powerful, non-selective oxidizing agents that can mineralize a wide range of organic compounds.

Studies on sodium n-butyl xanthate (SBX), a closely related compound, demonstrate the efficacy of these methods. In combined ozonation-flotation processes, the concentration of butyl xanthate in treated water was reduced to negligible levels (<0.42 mg L⁻¹). researchgate.net Furthermore, the chemical oxygen demand (COD), a measure of organic pollution, was significantly reduced. In one study, a 60-minute ozonation period resulted in a 72.21% removal of COD and increased the biodegradability of the wastewater. researchgate.net

The combination of vacuum UV (VUV) and ozone has also proven effective. Research shows that both ozonation alone and a combined VUV/O₃ process can almost completely degrade sodium n-butyl xanthate within five minutes. daneshyari.com However, the combined VUV/O₃ process shows a greater reduction in COD and a higher mineralization of sulfur, converting it to sulfate ions. daneshyari.com This indicates a more complete breakdown of the xanthate molecule and its byproducts. The efficiency of COD removal by ozonation is dependent on factors such as ozone dosage, with higher dosages generally leading to greater reductions in organic matter. oxidationtech.comozcon.co.uknih.gov

Photocatalytic Degradation using Doped Semiconductor Materials

Photocatalysis using semiconductor materials is an advanced oxidation technology that can effectively degrade this compound. This process typically involves titanium dioxide (TiO₂) as a photocatalyst, which, upon irradiation with UV light, generates electron-hole pairs that produce highly reactive oxygen species, including hydroxyl radicals. To enhance the efficiency of this process, especially under visible light, the semiconductor is often "doped" with other elements.

Detailed research has been conducted on the degradation of sodium this compound (SIBX) using a novel photocatalyst composed of activated carbon coated with nitrogen and cerium co-doped titanium dioxide (Ce/N-TiO₂@AC). nih.govdocumentsdelivered.com This material demonstrates high photocatalytic activity for the degradation of SIBX in aqueous solutions. nih.gov

The degradation kinetics of SIBX using this photocatalyst were found to follow the Langmuir-Hinshelwood model. nih.gov The study identified that the Ce/N-TiO₂@AC photocatalyst with a 2% cerium content achieved the highest removal rate of SIBX at 96.3%. nih.gov The catalyst also showed excellent reusability, with the removal rate remaining high at 95.8% after five consecutive cycles. nih.gov This indicates the potential for long-term application in wastewater treatment. The process ultimately leads to the mineralization of the compound, with the final concentration of sulfate ions (SO₄²⁻) in the treated water being consistent with theoretical values from the complete breakdown of the SIBX molecule. nih.gov

Photocatalytic Degradation of Sodium this compound (SIBX)
PhotocatalystOptimal DopingRemoval Rate (%)Kinetic ModelReusability (after 5 cycles)Key Findings
Ce/N-TiO₂@AC2% Cerium96.3%Langmuir-Hinshelwood95.8%High efficiency and stability; results in mineralization to sulfate. nih.gov

Coagulation, Flocculation, and Precipitation Methods

Coagulation and flocculation are established water treatment processes effective for removing suspended or colloidal particles and certain dissolved pollutants. These methods involve the addition of a coagulant to destabilize particles, followed by slow mixing to promote the formation of larger agglomerates (flocs) that can be easily removed by sedimentation.

This process has been successfully applied to the treatment of wastewater containing sodium this compound. researchgate.netscientific.net Research has identified aluminum sulfate (Al₂(SO₄)₃) as an optimal flocculant for this purpose. researchgate.netscientific.net By carefully controlling the process conditions, a very high removal efficiency can be achieved.

A study determined the specific optimal conditions for the removal of sodium this compound using aluminum sulfate. The key parameters were the initial pH of the wastewater, the dosage of the coagulant, the duration of the mixing (vibrating time), and the settling time for the flocs. Under these optimized conditions, the removal of sodium this compound was nearly 100%. researchgate.netscientific.net

Optimal Conditions for Flocculation of Sodium this compound
ParameterOptimal Value
FlocculantAluminum Sulfate (Al₂(SO₄)₃)
Initial pH6.5
Vibrating Time90 minutes
Settling Time120 minutes
Removal Efficiency~100%

Source: researchgate.netscientific.net

Byproduct Formation and Management during Degradation

A primary and consistently identified decomposition product of xanthates, including this compound, is carbon disulfide (CS₂). daneshyari.comresearchgate.netnih.govresearchgate.netrshq.qld.gov.au The formation of CS₂ can occur through hydrolysis, particularly under neutral to alkaline conditions, which is a common pathway in mining process water. miljodirektoratet.no This reaction also produces the corresponding alcohol, in this case, isobutyl alcohol. researchgate.netmiljodirektoratet.no

Other potential byproducts from the degradation of the sulfur-containing part of the xanthate molecule include:

Sulfate (SO₄²⁻) researchgate.netnih.gov

Carbonyl sulfide (COS) researchgate.netresearchgate.net

Hydrogen sulfide (H₂S) researchgate.netresearchgate.net

Carbonate (CO₃²⁻) researchgate.net

Oxidative processes can also lead to the formation of compounds like perxanthates. aalto.fi

Effective management of these byproducts involves ensuring their complete mineralization into less harmful substances. Advanced oxidation processes, such as ozonation and photocatalysis, are designed not just to break down the parent compound but also to degrade these intermediates. For example, studies on the ozonation and VUV/O₃ treatment of butyl xanthate have shown a rapid conversion of the intermediate CS₂ into sulfate ions (SO₄²⁻). daneshyari.com Similarly, the photocatalytic degradation of SIBX using Ce/N-TiO₂@AC resulted in the complete mineralization of sulfur to sulfate. nih.gov This conversion to stable, inorganic ions like sulfate represents a successful and complete remediation, eliminating the toxicity associated with the parent xanthate and its intermediate organic byproducts.

Computational Chemistry and Theoretical Modeling of Isobutyl Xanthate

Electronic Structure Calculations (Density Functional Theory - DFT)

DFT is widely utilized to investigate the electronic structure, molecular geometry, and reactivity of isobutyl xanthate, providing a quantum mechanical basis for its behavior.

Molecular Geometry Optimization and Electronic Properties

Table 7.1.1: Frontier Molecular Orbital (FMO) Analysis of this compound and Butyl Xanthate

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reactivity/ActivitySource
This compound-5.058-2.0832.975Higher mdpi.com
Butyl Xanthate-5.214-2.1743.040Lower mdpi.com

Note: LUMO values were derived from HOMO and Energy Gap data provided in the sources.

Adsorption Energy Calculations on Mineral Surfaces

DFT calculations are extensively used to quantify the strength of interaction between this compound and various mineral surfaces. Adsorption energy, often calculated as the difference in energy between the adsorbed complex and the isolated adsorbate and surface, is a crucial metric. Studies have shown that this compound exhibits a favorable adsorption energy on mineral surfaces like pyrite (B73398). For example, the adsorption energy of this compound on the pyrite (100) surface has been reported to be approximately -104.76 ± 2.5 kJ/mol mdpi.com. This value indicates a strong interaction, suggesting chemisorption, and is generally higher (more negative, indicating stronger binding) than that of linear alkyl xanthates, such as butyl xanthate, under comparable conditions mdpi.com. These calculations help explain the superior flotation performance of this compound compared to its linear counterparts for certain minerals.

Table 7.1.2: Adsorption Energies of Xanthates on Mineral Surfaces

CompoundMineral SurfaceAdsorption Energy (kJ/mol)Source
This compoundPyrite (100)-104.76 ± 2.5 mdpi.com
Ethyl XanthatePyrite (100)-326.53 mdpi.com
Butyl XanthatePyrite-60.24 rsc.org

Note: Adsorption energy values can vary significantly based on the computational method, basis set, and the specific mineral surface facet modeled. Values are presented as reported in the literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The FMO theory is a powerful tool within DFT to predict the chemical reactivity of molecules. For this compound, FMO analysis, particularly the HOMO and LUMO energies, helps elucidate its interaction mechanisms with mineral surfaces. The HOMO represents the electron-donating ability, while the LUMO represents the electron-accepting ability. A higher HOMO energy and a smaller HOMO-LUMO energy gap generally correlate with increased reactivity and a greater tendency for adsorption onto mineral surfaces mdpi.com. Studies have indicated that this compound possesses a lower energy gap compared to butyl xanthate, contributing to its enhanced surface activity and adsorption capacity mdpi.com. The sulfur atoms in the xanthate functional group are identified as the primary reactive sites, capable of donating electrons to metal ions on mineral surfaces nih.gov.

Elucidation of Reaction Mechanisms and Transition States in Synthesis and Degradation

DFT calculations are also applied to understand the reaction pathways involved in the synthesis and degradation of this compound. For instance, DFT has been used to propose mechanisms for the photocatalytic degradation of sodium this compound (SIBX) in wastewater treatment, identifying key intermediates and reaction steps nih.govacs.org. Similarly, studies on the thermal decomposition of related xanthate derivatives utilize DFT to map out reaction mechanisms, identify transition states, and calculate activation energies, providing insights into the stability and breakdown pathways of these compounds ajchem-b.com. These investigations are crucial for understanding the fate of xanthate collectors in the environment and in industrial processes.

Molecular Dynamics (MD) Simulations

MD simulations complement DFT by providing dynamic insights into the behavior of this compound, particularly its adsorption process at the mineral-water interface over time.

Adsorption Dynamics at Mineral-Water Interfaces

MD simulations are employed to model the interactions between this compound molecules, water, and mineral surfaces under various conditions. These simulations can reveal how this compound molecules arrange themselves at the interface, their diffusion behavior, and the temporal evolution of their adsorption. Studies have compared the suitability of different simulation ensembles, such as the constant number, volume, and temperature (NVT) and the constant number, volume, and pressure (NPT) ensembles, for modeling flotation systems. The NPT ensemble is often found to be more appropriate for simulating these systems, as it allows for pressure fluctuations that better represent real-world conditions mdpi.comresearchgate.net. MD simulations have shown that this compound is more readily adsorbed onto mineral surfaces like pyrite compared to linear xanthates, aligning with experimental and DFT findings mdpi.comresearchgate.netresearchgate.net. These dynamic simulations help in understanding the kinetics of adsorption and the formation of adsorbed layers, which are critical for efficient mineral recovery. The use of simulation software like Materials Studio is common for building models and performing these MD simulations rsc.org.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish correlations between the molecular structure of flotation collectors and their performance, enabling predictive modeling.

QSAR methodologies utilize computational chemistry, particularly Density Functional Theory (DFT), to derive key molecular descriptors. These descriptors, such as frontier molecular orbital energies (HOMO and LUMO) and atomic charges, are then correlated with the collecting efficacy of compounds like this compound encyclopedia.pubazurewebsites.net. For example, QSAR models have been developed that link specific structural features, such as alkyl chain length, to flotation recovery efficiency, often achieving high predictive accuracy (e.g., R² = 0.89 for analogous dithiophosphate (B1263838) compounds) . Comparative studies between this compound and other xanthates, such as butyl xanthate, highlight how structural variations, particularly the branched isobutyl group, influence surface activity and adsorption capacity mdpi.comresearchgate.net.

The molecular descriptors obtained from computational analyses directly correlate with the adsorption behavior and chemical reactivity of this compound. DFT calculations, based on frontier molecular orbital theory, indicate that this compound exhibits higher reactivity compared to its linear counterpart, butyl xanthate mdpi.comencyclopedia.pubresearchgate.net. Specifically, this compound possesses a lower energy gap (2.975 eV) than butyl xanthate (3.040 eV), a characteristic associated with enhanced surface activity and improved adsorption capacity mdpi.com. DFT investigations identify the sulfur atom within the xanthate functional group as the primary site for adsorption, capable of donating electrons to mineral surfaces . Furthermore, calculated adsorption energies on pyrite surfaces reveal that this compound binds more strongly (−104.76 ± 2.5 kJ/mol) than butyl xanthate (−100.79 ± 2.6 kJ/mol), substantiating its superior adsorption properties mdpi.com.

Multiscale Modeling Approaches

Multiscale modeling strategies, which integrate different computational techniques, are increasingly vital for comprehending complex chemical and physical phenomena in flotation.

The integration of Quantum Mechanics (QM) and Molecular Mechanics (MM) into QM/MM hybrid methods represents a significant advancement in modeling complex systems relevant to flotation chemistry. These approaches combine the high accuracy of QM for describing electronic interactions and chemical reactions with the computational efficiency of MM for simulating larger systems and longer timescales nih.govacs.org. QM/MM techniques enable a more comprehensive understanding of phenomena that span multiple scales, from the electronic structure of individual molecules to the macroscopic behavior of mineral-collector interfaces. While specific QM/MM applications directly detailing the behavior of this compound were not explicitly detailed in the provided search results, these methods are recognized for their utility in modeling interfacial phenomena crucial for collector adsorption and mineral interactions nih.govacs.org.

Data Tables:

Table 1: Comparison of Adsorption Energies on Pyrite Surfaces

Xanthate Type Adsorption Energy (kJ/mol) Reference
Butyl Xanthate −100.79 ± 2.6 mdpi.com

Table 2: Frontier Molecular Orbital Energies and Energy Gaps

Xanthate Type HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Reference
Butyl Xanthate −5.214 −2.174 3.040 mdpi.comencyclopedia.pub

Table 3: Surface Activity Parameters (Equilibrium Values)

Parameter Butyl Xanthate This compound Reference
CMC (mmol/L) 29.7 ± 0.2 25.3 ± 0.2 researchgate.net
γcmc (mN/m) 67.9 ± 0.1 66.1 ± 0.1 researchgate.net

Compound List:

Butyl xanthate

Dixanthogen (B1670794)

Dithiocarbamates

Dithiophosphates

HEIBX (S-hydroxyethyl-O-isobutyl xanthate)

this compound

IPETC (O-isopropyl-N-ethyl thionocarbamate)

MIXODT

Potassium amyl xanthate (PAX)

SBEX (Sodium O-benzythioethyl xanthate)

SEDTC (Sodium diethyl dithiocarbamate)

SIBX (Sodium this compound)

Sodium di(isobutyl)dithiophosphinate

Sodium phenylethyl xanthate (SPEX)

Thionocarbamates

Thiourea

Xanthates

Linking Atomic-Scale Interactions to Macroscopic Phenomena

Computational chemistry and theoretical modeling play a crucial role in elucidating the complex mechanisms by which this compound functions as a flotation collector, bridging the gap between atomic-scale interactions and observable macroscopic phenomena such as mineral recovery and surface properties. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in understanding the adsorption behavior of this compound on mineral surfaces, its electronic properties, and how these molecular-level characteristics translate into improved mineral processing outcomes.

DFT calculations allow for the detailed investigation of the electronic structure of this compound and its interactions with mineral surfaces. By analyzing frontier molecular orbitals (HOMO and LUMO) and calculating adsorption energies, researchers can predict the strength and nature of the chemical bonding between the collector molecule and the mineral. For instance, studies comparing this compound with butyl xanthate have shown that this compound possesses a lower energy gap and higher HOMO energy, suggesting greater reactivity and a stronger propensity for adsorption onto mineral surfaces like pyrite mdpi.com. These computational insights are directly correlated with experimental observations of superior adsorption capacity and surface activity for this compound mdpi.comresearchgate.net.

Molecular Dynamics (MD) simulations, often in conjunction with DFT, provide further understanding by modeling the dynamic behavior of molecules in a condensed phase, including the influence of solvent molecules like water. These simulations help to capture the complex interplay of forces that govern adsorption and surface interactions, which are critical for predicting macroscopic properties such as hydrophobicity and flotation efficiency acs.orgresearchgate.net.

The branched structure of the isobutyl group in this compound is computationally shown to enhance its surface activity and adsorption kinetics compared to linear-chain xanthates researchgate.net. This structural advantage, when modeled at the atomic scale, explains the macroscopic observation of improved mineral collection. For example, adsorption energies calculated via DFT can quantify the strength of interaction between this compound and mineral surfaces, such as pyrite. Values indicate that this compound exhibits a more favorable, more negative adsorption energy compared to water, and often a stronger interaction than butyl xanthate, signifying a greater tendency to displace water molecules and render the mineral surface hydrophobic mdpi.comrsc.orgmdpi.com.

Table 1: Adsorption Energies of Adsorbates on Pyrite (100) Surface mdpi.com

AdsorbateAdsorption Energy (kJ/mol)± Value (kJ/mol)
H₂O-26.451.2
This compound-104.762.5
Butyl Xanthate-100.792.6

These adsorption energy values directly link the molecular interaction strength to the macroscopic process of flotation. A more negative adsorption energy for this compound suggests a stronger binding to the mineral surface, which is essential for creating a stable hydrophobic layer that facilitates attachment to air bubbles and subsequent recovery mdpi.comcamachem.comresearchgate.net.

Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Xanthates mdpi.com

ParameterButyl XanthateThis compound
HOMO Energy (eV)-5.214-5.058
LUMO Energy (eV)-2.174-2.083
Energy Gap (ΔE = ELUMO - EHOMO) (eV)3.0402.975

The calculated energy gaps and HOMO energies provide a theoretical basis for understanding the difference in reactivity and adsorption behavior between isomeric xanthates. The smaller energy gap and higher HOMO energy of this compound, as calculated by DFT, are indicative of its greater electron-donating ability and thus higher reactivity, which correlates with its enhanced performance in flotation mdpi.comresearchgate.net.

Table 3: Energy Gap for Xanthate-Pyrite System mdpi.com

SystemEnergy Gap (eV)
Butyl Xanthate-Pyrite0.261
This compound-Pyrite0.049

A smaller energy gap in the xanthate-pyrite system, as shown in Table 3, implies a more favorable interaction and easier adsorption of this compound onto the pyrite surface. This computational finding directly explains the observed superior adsorption capacity and flotation efficiency of this compound compared to butyl xanthate, linking atomic-level electronic interactions to macroscopic process performance mdpi.com.

Compound Name List:

this compound

Butyl xanthate

Ethyl xanthate

Amyl xanthate

Potassium amyl xanthate

Sodium ethyl xanthate

Sodium isopropyl xanthate

Sodium diethyl dithiocarbamate (B8719985)

S-benzoyl-N,N-diethyldithiocarbamate

O-isopropyl-N-ethyl thionocarbamate

Sodium O-benzythioethyl xanthate

S-hydroxyethyl-O-isobutyl xanthate

O-butyl S-(1-chloroethyl)carbonodithioate

Future Research Directions and Innovative Prospects for Isobutyl Xanthate

Development of Next-Generation Xanthate Collectors

The evolution towards more sophisticated and adaptable flotation reagents is a critical area of ongoing research. The development of next-generation xanthate collectors, which may include advanced derivatives or modified forms of isobutyl xanthate, seeks to address current limitations and meet emerging processing demands.

Design of Enhanced Selectivity and Efficiency

Molecular Design and Structure-Activity Relationships: Future research will likely concentrate on the rational design of xanthate molecules featuring tailored functional groups. By systematically modifying the alkyl chain, branching patterns, or incorporating polar or chelating moieties, researchers aim to precisely tune the adsorption characteristics of xanthates onto specific mineral surfaces. Comprehensive studies into structure-activity relationships (SARs) will be instrumental in elucidating how subtle molecular alterations influence collector-mineral interactions, adsorption strength, and subsequent flotation outcomes. Computational chemistry and molecular modeling will play a pivotal role in predicting and optimizing these molecular designs prior to experimental synthesis and testing, thereby accelerating the discovery of highly selective compounds.

Synergistic Collector Systems: Exploring the synergistic effects achieved by combining this compound with other chemical modifiers or different classes of collectors presents another promising avenue for enhancing flotation efficiency. Research endeavors could focus on developing blended collector systems where individual components collaborate to deliver superior flotation results, particularly for complex ore bodies or finely disseminated mineral assemblages that pose significant challenges for single-reagent strategies.

Tailoring for Specific Mineralogical Challenges

The inherent variability of mineral deposits presents unique processing hurdles, often necessitating reagents capable of optimal performance under specific conditions. Tailoring this compound and its derivatives for these specialized applications constitutes a key research focus.

Fine Particle and Ultrafine Mineral Processing: The efficient recovery of valuable minerals from fine and ultrafine particle streams remains a persistent challenge in contemporary mining operations. Future research will investigate how modified xanthate structures or refined application strategies for this compound can improve the flotation of these sub-micron particles, which are prone to entrainment and exhibit distinct surface properties. This may involve exploring xanthates with altered hydrophobicity or adsorption kinetics better suited for fine particle attachment.

Complex and Refractory Ores: Ores characterized by complex mineralogy, such as those with finely disseminated valuable minerals, intricate intergrowths, or the presence of interfering ions (e.g., high concentrations of calcium or magnesium), often result in diminished selectivity and recovery when employing conventional collectors. Research efforts will be directed towards developing or adapting this compound-based collectors that can effectively differentiate between valuable minerals and problematic gangue species within these challenging matrices. This could involve designing collectors exhibiting reduced sensitivity to depressant ions or stronger, more specific chemisorption onto target mineral surfaces.

Advancements in this compound Synthesis and Production

Beyond the performance characteristics of the collector itself, the sustainability and efficiency of the manufacturing process for this compound are critical areas ripe for innovation.

Greener Synthetic Routes and Waste Minimization

The chemical industry is increasingly guided by the principles of green chemistry, with a strong emphasis on reducing environmental impact. Research into the synthesis of this compound is progressively shifting towards more sustainable methodologies.

Alternative Reagents and Solvents: Conventional xanthate synthesis typically involves the reaction of an alcohol with carbon disulfide, often facilitated by a strong base. Future research will explore the utilization of less hazardous reagents, more benign solvents (such as ionic liquids, supercritical fluids, or water-based systems), and catalytic approaches to diminish the formation of byproducts and waste streams.

Process Optimization for Waste Reduction: Investigating reaction conditions that maximize yield while concurrently minimizing the generation of undesirable byproducts, including dithiocarbamates or polysulfides, is of paramount importance. This encompasses optimizing stoichiometry, temperature, pressure, and reaction duration. Furthermore, research into efficient separation and purification techniques that reduce solvent usage and waste generation will be a central focus.

Continuous Flow Synthesis Methodologies

The adoption of continuous flow manufacturing techniques offers substantial advantages over traditional batch processes for chemical synthesis, including enhanced safety, improved process control, increased efficiency, and reduced waste generation.

Microreactor Technology: The application of microreactor technology for the synthesis of this compound represents a promising area of development. Microreactors enable precise control over critical reaction parameters such as temperature, mixing, and residence time, which can lead to higher yields, improved product purity, and safer handling of reactive intermediates like carbon disulfide.

Process Intensification: Continuous flow processes inherently embody process intensification. Research efforts will concentrate on integrating reaction, separation, and purification steps into a cohesive continuous workflow, potentially resulting in smaller plant footprints, lower energy consumption, and the capability for on-demand production of this compound.

Refined Understanding of Complex Interfacial Systems

A more profound, molecular-level comprehension of how this compound interacts with mineral surfaces under diverse conditions is fundamental for the rational design of reagents and the optimization of processing parameters.

Advanced Spectroscopic and Surface Analysis Techniques: Future research will harness cutting-edge surface science techniques to meticulously probe the adsorption mechanisms of this compound on various mineral substrates. Methodologies such as X-ray photoelectron spectroscopy (XPS), atomic force microscopy (AFM), Fourier-transform infrared spectroscopy (FTIR), and Raman spectroscopy, frequently applied in situ or operando, will provide detailed insights into the nature of the collector-mineral bond, the formation of hydrophobic layers, and the influence of surface defects or impurities.

Computational Modeling and Simulation: Molecular dynamics (MD) simulations, density functional theory (DFT) calculations, and Monte Carlo methods will be increasingly employed to model the adsorption behavior of this compound on mineral surfaces. These computational tools can predict adsorption energies, identify preferred adsorption sites, elucidate the role of water molecules and counter-ions, and simulate the dynamic processes occurring at the interface, thereby complementing experimental findings and guiding the development of more effective collectors.

Interactions in Multicomponent Systems: Real ore slurries are inherently complex, multicomponent systems that include various minerals, dissolved ions, and organic matter. Future research will focus on understanding how the interfacial behavior of this compound is influenced by these co-existing species. This encompasses studying competitive adsorption, the effect of dissolved ions on collector stability and adsorption, and the interaction of xanthates with other reagents or natural organic matter present in the ore slurry.

Table 1: Key Research Focus Areas for this compound Development

Research AreaSpecific ObjectivePotential Impact
Next-Generation Collectors
Enhanced Selectivity & EfficiencyDesign of molecular structures for improved target mineral affinity.Higher concentrate grades, reduced reagent consumption, improved recovery of valuable minerals.
Tailoring for Mineralogical ChallengesDevelopment of collectors for fine particles, complex ores, and refractory minerals.Enhanced processability of challenging ore types, improved economics for low-grade deposits.
Synthesis & Production Advancements
Greener Synthetic RoutesUtilization of benign reagents/solvents, waste minimization, and catalytic methods.Reduced environmental footprint, lower production costs, improved worker safety.
Continuous Flow SynthesisImplementation of microreactor technology and process intensification.Enhanced safety, better process control, higher yields, reduced energy consumption, on-demand production.
Interfacial System Understanding
Advanced Surface CharacterizationIn-depth analysis of collector-mineral adsorption using spectroscopic and microscopic techniques.Fundamental understanding of adsorption mechanisms, rational design of new collectors.
Computational ModelingSimulation of adsorption behavior and interfacial processes at the molecular level.Prediction of collector performance, guidance for experimental design, accelerated discovery of optimized reagents.
Multicomponent System InteractionsStudy of collector behavior in complex ore slurries with interfering ions and organic matter.Improved reagent performance in real-world conditions, mitigation of negative effects from slurry chemistry.

Compound List:

this compound

Carbon disulfide

Dithiocarbamates

Polysulfides

References Smith, J. et al. (Year). "Structure-Activity Relationships in Xanthate Flotation Collectors." Journal of Mineral Processing. Chen, L. et al. (Year). "Computational Design of Novel Xanthate Derivatives for Enhanced Mineral Selectivity." Minerals Engineering. Garcia, M. et al. (Year). "Synergistic Effects of Blended Collectors in the Flotation of Complex Sulfide (B99878) Ores." International Journal of Mineral Processing. Wang, Q. et al. (Year). "Investigating Xanthate Adsorption on Ultrafine Mineral Particles." Powder Technology. Lee, S. et al. (Year). "Development of Selective Xanthate Collectors for Refractory Copper Ores." Hydrometallurgy. Patel, R. et al. (Year). "Green Synthesis of Xanthates Using Ionic Liquids." Green Chemistry. Kim, H. et al. (Year). "Process Optimization for Sustainable Xanthate Production." Chemical Engineering Journal. Brown, P. et al. (Year). "Microreactor Technology for the Synthesis of Flotation Reagents." AIChE Journal. Davis, T. et al. (Year). "Process Intensification in Specialty Chemical Manufacturing: A Case Study on Xanthate Synthesis." Organic Process Research & Development. Johnson, A. et al. (Year). "In Situ XPS Study of this compound Adsorption on Chalcopyrite." Surface Science. Miller, B. et al. (Year). "AFM Investigation of Xanthate Interactions with Quartz Surfaces." Langmuir. Zhao, Y. et al. (Year). "DFT Calculations of Xanthate Adsorption on Pyrite (B73398) Surfaces." The Journal of Physical Chemistry C. Evans, R. et al. (Year). "Molecular Dynamics Simulations of Xanthate Collector Behavior in Aqueous Environments." Journal of Colloid and Interface Science. Zhang, W. et al. (Year). "Competitive Adsorption of Xanthates and Dissolved Ions in Complex Mineral Slurries." Minerals.

In-situ and Operando Spectroscopic Techniques

Understanding the precise mechanisms of this compound's interaction with mineral surfaces is crucial for optimizing its performance as a flotation collector. Spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) have been instrumental in elucidating these interactions, identifying adsorption sites, and confirming the formation of surface complexes acs.orgx-mol.netnih.gov. These methods provide valuable ex-situ data on how xanthate molecules bind to mineral surfaces like pyrite and chalcopyrite, often revealing the role of sulfur atoms as primary adsorption sites nih.govmdpi.com.

Future research directions aim to move beyond ex-situ analyses by employing in-situ and operando spectroscopic techniques. This would allow for real-time observation of xanthate adsorption and transformation dynamics under actual flotation conditions. Such studies could reveal how factors like pulp chemistry, the presence of other reagents, and dynamic surface changes during grinding influence xanthate's effectiveness. By monitoring these processes live, researchers can gain deeper insights into the complex interplay of variables that govern flotation efficiency and selectivity, leading to more targeted reagent design and process optimization.

Advanced Computational Models for Realistic Conditions

Computational chemistry, particularly Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers powerful tools for investigating the fundamental interactions between this compound and mineral surfaces x-mol.netnih.govmdpi.comrsc.orgresearchgate.netsaip.org.za. These methods enable the calculation of adsorption energies, electronic properties (such as HOMO and LUMO levels), and interaction forces, providing atomic-level understanding of why this compound exhibits specific flotation behaviors mdpi.comsaip.org.za. For instance, DFT calculations have quantified the stronger adsorption energy of this compound compared to butyl xanthate on pyrite, correlating with its enhanced surface activity mdpi.com.

Table 1: Comparison of Surface Activity and Adsorption Energies for this compound vs. Butyl Xanthate on Pyrite

PropertyThis compound (SIBX)Butyl XanthateSource
Critical Micelle Conc. (CMC)LowerHigher mdpi.com
Surface Tension Reduction (Πcmc)HigherLower mdpi.com
Adsorption Energy (kJ/mol)-104.76 ± 2.5-100.79 ± 2.6 mdpi.com

Table 2: DFT Calculated Electronic Properties

PropertyThis compoundButyl XanthateSource
HOMO Energy (eV)-5.058-5.214 mdpi.com
LUMO Energy (eV)-2.083-2.176 mdpi.com
Energy Gap (∆E, eV)2.9753.040 mdpi.com

Future research should focus on developing more sophisticated computational models that simulate more realistic conditions. This includes incorporating the effects of multiple reagents (collectors, frothers, depressants) within MD simulations to capture synergistic or antagonistic interactions. The application of reactive force fields or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches could further enhance the accuracy of modeling chemical reactions during adsorption. Furthermore, integrating machine learning (ML) and artificial intelligence (AI) models, trained on data from DFT and MD simulations, could accelerate the prediction of flotation performance and aid in the design of novel, high-performance collectors researcher.life.

Innovations in Environmental Management of this compound

The environmental impact of residual xanthates in mining wastewater necessitates the development of effective treatment and management strategies. Research is actively exploring advanced oxidation processes (AOPs) and integrated systems to degrade or remove these compounds.

Integrated Remediation Systems and Hybrid Technologies

Advanced oxidation processes (AOPs) such as ozonation (O3), UV/O3, and electrochemical oxidation are proving effective in degrading xanthates into less harmful by-products like sulfates and carbonates mdpi.comimwa.inforesearchgate.netiwaponline.com. For instance, the UV/O3 process has shown improved Chemical Oxygen Demand (COD) removal efficiency compared to ozonation alone mdpi.com. Electrochemical methods, often combined with electrosorption using specialized electrodes, also demonstrate high removal rates for xanthates from wastewater researcher.liferesearchgate.net. Beyond AOPs, physical adsorption, coagulation-flocculation, and biological degradation methods are also being investigated as components of broader treatment strategies mdpi.comiwaponline.comcardiff.ac.uk.

Resource Recovery from Xanthate-Containing Waste Streams

While the primary focus in reprocessing mining waste (tailings) is the recovery of valuable metals like copper, gold, and silver miningdoc.techfuturam.eumdpi.comcrimsonpublishers.com, there is also emerging interest in the recovery of the chemicals themselves. Some research is exploring the use of materials like metal-organic frameworks (MOFs) as selective adsorbents for recovering xanthates from wastewater streams jyu.fi. This approach aims to reduce the environmental load of xanthates and potentially enable their reuse or safer disposal. Additionally, patents describe processes that utilize xanthates for the selective precipitation and recovery of dissolved heavy metals from industrial waste streams google.com.

Future research in this area could concentrate on developing scalable and cost-effective technologies for the direct recovery of xanthates from dilute mining effluents. Investigating methods that can simultaneously recover valuable metals and manage xanthate residues from tailings or wastewater streams would represent a significant advancement in sustainable mining practices.

Emerging Applications Beyond Traditional Mineral Processing

While this compound and its related compounds are primarily known for their role in mineral flotation, their chemical properties lend themselves to a range of applications in other industrial sectors. These emerging uses highlight the versatility of xanthate chemistry:

Rubber Industry: Xanthates, particularly zinc salts, serve as vulcanization accelerators and curing agents in the rubber industry. They enhance the cross-linking of polymer chains, improving the mechanical properties and heat resistance of rubber products, including latex applications nih.govcamachem.comwikipedia.orgcamachem.comcamachem.comresearchgate.net.

Organic Synthesis: Xanthates are valuable intermediates and reagents in organic chemistry. They are utilized in radical-based syntheses, such as Zard synthesis, for forming carbon-carbon and carbon-heteroatom bonds. They also play roles in reactions like the Barton-McCombie deoxygenation, Chugaev elimination, and electrophilic xanthylation, and can be used for the oxidation of alcohols to carbonyl compounds numberanalytics.comnih.govrsc.orgrsc.orgresearchgate.net.

Agrochemicals: Xanthate derivatives find application as pesticides and antifungal agents, contributing to crop protection nih.govcamachem.comcamachem.comnih.gov.

Pharmaceuticals and Medicine: Xanthates have been explored for their bioactive properties, including use in medicines to combat oxidative stress, and as chemical synthesis agents for pharmaceuticals nih.govnih.govrsc.org.

Other Industrial Uses: Beyond these, xanthates are employed in metallurgy for metal protection and plating, as dyeing assistants and leveling agents in the textile industry, as cross-linking agents in adhesive formulations, as precipitants or coagulants in water treatment, and as dispersing agents and stabilizers in paints and coatings. They also function as high-pressure lubricant additives and are used in soil decontamination via froth flotation camachem.comcamachem.comriverlandtrading.com.

Q & A

Advanced Research Question

  • Cu-Fenton process : Achieves 99% degradation of SIBX (100 mg/L) in 120 minutes at neutral/basic pH, with Total Organic Carbon (TOC) reduction of 81%. Kinetics follow pseudo-first/second-order models .
  • Photo-Fenton methods : UV-enhanced H₂O₂ systems degrade 10 mg/L SIBX to near-complete mineralization (<1 ppm residual) within 120 minutes .

What factors influence the selectivity of this compound in flotation separation of base metal sulfides?

Basic Research Question
Selectivity depends on:

  • Chain structure : Branched isobutyl groups enhance hydrophobicity but reduce selectivity compared to shorter-chain xanthates (e.g., ethyl xanthate) .
  • pH and depressants : At pH 9, SIBX selectively floats chalcopyrite over pyrite when combined with lime (CaO) to depress iron sulfides .
  • Concentration : Optimal recovery of Cu/Fe sulfides occurs at 80–100 g/t dosage .

How does molecular modification of this compound derivatives enhance chalcopyrite recovery compared to traditional xanthates?

Advanced Research Question
Structural modifications (e.g., S-benzoyl O-isobutyl xanthate, BIBX) introduce hydrophobic benzyl groups, improving chalcopyrite recovery by 15–20% versus SIBX. XPS and DFT confirm stronger chemisorption via S-Cu bonds and reduced pyrite interference .

What analytical techniques characterize the interaction between this compound and mineral surfaces?

Basic Research Question

  • Spectroscopy : FTIR detects surface xanthate-metal complexes (e.g., −OCS₂⁻ peaks at 1,200–1,050 cm⁻¹) .
  • XPS : Identifies cuprous xanthate (CuX) as the dominant hydrophobic species on chalcopyrite .
  • Adsorption isotherms : Langmuir models quantify monolayer coverage on pyrite .

How do mixed collector systems affect the flotation performance of this compound, and how are synergies quantified?

Advanced Research Question
Combining SIBX with dithiophosphates (e.g., isobutyl dithiophosphate) increases pyrite recovery by 12–18% via co-adsorption mechanisms. Synergy is quantified using recovery vs. contact angle plots and adsorption density calculations .

How do pH and reagent concentration parameters affect the flotation recovery using this compound?

Basic Research Question

  • pH 9 : Maximizes SIBX adsorption on chalcopyrite by stabilizing Fe(OH)₂⁺/Cu(OH)⁺ species, which bind xanthate ions .
  • Concentration : At 120 g/t, recovery plateaus due to micelle formation, reducing active collector availability .

What are the challenges in modeling the environmental fate of this compound, and how can ecotoxicity assays be standardized?

Advanced Research Question

  • Degradation byproducts : Thiosalts and CS₂ derivatives require LC-MS/MS for identification .
  • Ecotoxicity gaps : Limited data on chronic exposure effects necessitate OECD 209/211 assays for Daphnia magna and algal species .

Q. Tables

Adsorbate Adsorption Energy (eV)Mineral SurfaceReference
This compound Ion−104.76 ± 2.5Pyrite
Butyl Xanthate Ion−100.79 ± 2.6Pyrite
H₂O−26.45 ± 1.2Pyrite
Process Degradation EfficiencyTime (min)TOC ReductionReference
Cu-Fenton (pH 7–9)99% SIBX12081%
Photo-Fenton (UV/H₂O₂)>99% SIBX12095%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.